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  • Product: Dimethyl 5,5,5-trichloropentyl phosphate
  • CAS: 34569-08-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of dimethyl 5,5,5-trichloropentyl phosphate

An In-depth Technical Guide to Dimethyl 5,5,5-Trichloropentyl Phosphate: Structure, Properties, and Theoretical Applications Introduction Organophosphates are a diverse class of organic compounds derived from phosphoric...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Dimethyl 5,5,5-Trichloropentyl Phosphate: Structure, Properties, and Theoretical Applications

Introduction

Organophosphates are a diverse class of organic compounds derived from phosphoric acid, playing significant roles in biochemistry, agriculture, and industry.[3] Their applications range from vital biomolecules like DNA and ATP to widely used pesticides, herbicides, nerve agents, and flame retardants.[3] This guide focuses on a specific, less-documented member of this family: dimethyl 5,5,5-trichloropentyl phosphate. The presence of both a dimethyl phosphate moiety and a terminal trichloromethyl group on the pentyl chain suggests unique chemical and biological properties, making it a compound of interest for further investigation. This document aims to provide a detailed theoretical framework covering its chemical structure, predicted properties, a plausible synthetic route, and potential applications, particularly within the realm of drug development and materials science.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of dimethyl 5,5,5-trichloropentyl phosphate is defined by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methoxy groups and a 5,5,5-trichloropentyloxy group.

Molecular Formula: C7H14Cl3O4P[1]

Molecular Weight: 299.5 g/mol [1]

Predicted Physicochemical Data

The properties of organophosphate esters can vary significantly based on their substituents.[3] The following table summarizes the predicted physicochemical properties of dimethyl 5,5,5-trichloropentyl phosphate, extrapolated from general organophosphate characteristics and data on related chlorinated compounds.

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Physical State Colorless to pale yellow liquidMany organophosphates with similar molecular weights are liquids at room temperature.[3]
Boiling Point > 200 °C (at atmospheric pressure)The presence of polar phosphate group and the chlorinated alkyl chain would lead to a relatively high boiling point.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane)Organophosphate triesters are generally hydrophobic.[3] The trichlorinated alkyl chain further enhances lipophilicity.
Log Kow (Octanol-Water Partition Coefficient) Estimated between 3 and 4Reflects a balance between the polar phosphate group and the nonpolar alkyl chain. Chlorinated organophosphates often exhibit moderate to high lipophilicity.[4]
Vapor Pressure LowConsistent with a high boiling point and relatively large molecular weight.

Spectroscopic Characterization (Predicted)

Spectroscopic techniques are essential for the structural elucidation of organic molecules.[5][6] Based on the structure of dimethyl 5,5,5-trichloropentyl phosphate, the following spectral characteristics are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom.[5][6][7][8]

  • ¹H NMR:

    • A doublet around 3.7-3.8 ppm corresponding to the six protons of the two methoxy groups, with coupling to the phosphorus atom (³JPH).

    • Multiplets in the range of 1.5-2.5 ppm for the methylene protons of the pentyl chain.

    • A triplet around 4.0-4.2 ppm for the two protons of the methylene group attached to the phosphate oxygen (-O-CH₂-).

  • ¹³C NMR:

    • A signal around 50-55 ppm for the methoxy carbons.

    • Signals in the aliphatic region for the pentyl chain carbons.

    • A signal for the carbon of the CCl₃ group, likely shifted downfield.

  • ³¹P NMR:

    • A single peak in the characteristic region for phosphate esters, likely between -5 and +5 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.[9][10][11][12]

  • A strong absorption band around 1250-1300 cm⁻¹ corresponding to the P=O stretching vibration.[9]

  • Bands in the region of 1020-1050 cm⁻¹ due to P-O-C stretching vibrations.[9]

  • C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

  • C-Cl stretching vibrations, typically observed in the 600-800 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[13][14][15][16][17][18]

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z 298 (for the most abundant isotopes) might be weak or absent. Characteristic fragment ions would arise from the cleavage of the P-O-alkyl bonds and the loss of the trichloropentyl group.

  • Electrospray Ionization (ESI-MS): In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ would be observed.[18] The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) would be a distinctive feature in the mass spectrum.[16][18]

Proposed Synthesis

A plausible synthetic route for dimethyl 5,5,5-trichloropentyl phosphate would involve the phosphorylation of 5,5,5-trichloropentan-1-ol with a suitable dimethyl phosphorylating agent. A common method for the synthesis of organophosphates is the reaction of an alcohol with a phosphoryl chloride in the presence of a base.[19]

Hypothetical Synthetic Workflow

Caption: Hypothetical workflow for the synthesis of dimethyl 5,5,5-trichloropentyl phosphate.

Detailed Experimental Protocol (Hypothetical)
  • Preparation: To a solution of 5,5,5-trichloropentan-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add dimethyl chlorophosphate (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure dimethyl 5,5,5-trichloropentyl phosphate.

Potential Applications and Biological Activity

The unique structural features of dimethyl 5,5,5-trichloropentyl phosphate suggest several potential applications.

As a Pesticide or Biocide

Many organophosphates are effective insecticides due to their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function in insects and mammals. The introduction of chlorine atoms into a molecule can significantly modulate its biological activity, sometimes enhancing its potency and persistence.[20][21][22][23][24] The trichloromethyl group in this compound may increase its lipophilicity, facilitating its penetration through biological membranes, and could also influence its metabolic stability.

Hypothesized Mechanism of Action: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_Release Acetylcholine (ACh) Released ACh_Receptor ACh Receptor ACh_Release->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh_Release->AChE Hydrolyzed by Nerve_Impulse Nerve_Impulse ACh_Receptor->Nerve_Impulse Triggers Excess_ACh Excess ACh in Synapse Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces OP Dimethyl 5,5,5-trichloropentyl phosphate OP->AChE Irreversibly Inhibits

Caption: Hypothesized mechanism of acetylcholinesterase inhibition by dimethyl 5,5,5-trichloropentyl phosphate.

As a Flame Retardant

Organophosphate esters are widely used as flame retardants in various polymers and textiles.[3][25][26] The presence of both phosphorus and chlorine in the same molecule can have a synergistic effect on flame retardancy. Phosphorus-containing compounds typically act in the solid phase by promoting char formation, while halogenated compounds are effective in the gas phase by scavenging free radicals that propagate combustion.

Analytical Methodologies

The detection and quantification of organophosphate esters in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry.[14][27][28][29][30]

Sample Preparation

For environmental or biological samples, a sample preparation step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is usually required to isolate and concentrate the analyte.[13][14]

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for the analysis of volatile and semi-volatile organophosphates.[14][17][28][29][30]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is suitable for a broader range of organophosphates, including those that are less volatile or thermally labile.[13][14][15]

Conclusion

Dimethyl 5,5,5-trichloropentyl phosphate represents an intriguing yet understudied member of the organophosphate family. Based on its structure, it is predicted to be a lipophilic liquid with potential applications as a pesticide, biocide, or flame retardant. Its biological activity is likely mediated through the inhibition of acetylcholinesterase. This guide provides a theoretical foundation for future research into this compound, outlining its predicted properties, a plausible synthetic route, and potential areas of application. Further experimental validation is necessary to confirm these hypotheses and fully characterize the chemical and biological profile of dimethyl 5,5,5-trichloropentyl phosphate.

References

  • George, L., et al. (n.d.). Matrix-Isolation Infrared Spectroscopy of Organic Phosphates.
  • ResearchGate. (n.d.). Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry.
  • (n.d.). Recent Trends In The Analysis Of Organophosphate Posing.
  • Wikipedia. (n.d.). Organophosphate.
  • Keith, L. H., et al. (n.d.). The High Resolution NMR Spectra of Pesticides. I. Organophosphorus Pesticides.
  • ResearchGate. (n.d.). Properties and applications of common organophosphate esters.
  • NIH. (n.d.). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC.
  • PubMed. (2022, February 22). Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment.
  • Optica Publishing Group. (n.d.). Infrared Spectra of Organic Phosphates in the Combination Region of the C–O and P–O Vibrations.
  • RSC Publishing. (2021, December 20). Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020).
  • MDPI. (2025, March 12). A Review of the Properties, Transport, and Fate of Organophosphate Esters in Polar Snow and Ice.
  • MDPI. (2024, February 1). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry.
  • LCGC International. (2021, October 1). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes.
  • (2013, August 21). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview.
  • ACS Publications. (2022, April 13). Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis.
  • PubMed. (2023, January 1). A review on organophosphate esters: Physiochemical properties, applications, and toxicities as well as occurrence and human exposure in dust environment.
  • ACS Publications. (2021, January 7). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds.
  • PubMed. (2011, August 15). Infrared spectroscopy of different phosphates structures.
  • AIP Publishing. (n.d.). Infrared Reflection Spectra of Phosphate and Arsenate Crystals.
  • Journal of Emerging Investigators. (2021, April 29). Fourier-Transform Infrared (FTIR) spectroscopy analysis of seven wisconsin biosolids.
  • ResearchGate. (2025, December 12). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds | Request PDF.
  • EPA. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemic.
  • PubMed. (2021, June 16). Organophosphate (OP) diesters and a review of sources, chemical properties, environmental occurrence, adverse effects, and future directions.
  • cromlab-instruments.es. (n.d.). Analysis of Organophosphorus Compounds by GC/MS.
  • (n.d.). Analysis of Organophosphorus Pesticides by GC.
  • PubChemLite. (n.d.). Diethyl 5,5,5-trichloropentyl phosphate (C9H18Cl3O4P).
  • (n.d.). Influence of chlorine substituents on biological activity of chemicals: a review.
  • ResearchGate. (2015, October 13). Is there any methods to synthesize diethyl or dimethyl phosphate?.
  • Google Patents. (n.d.). CN102964382B - A kind of method of synthesizing methyl dimethyl phosphate.
  • ResearchGate. (n.d.). Influence of chlorine substituents on biological activity of chemicals: a review (Reprinted from J Prakt Chem, vol 341, pg 417-435, 1999).
  • Google Patents. (n.d.). CN107793449B - Method for synthesizing dimethyl methyl phosphate.
  • Echemi. (n.d.). Phosphoric acid dimethyl 5,5,5-trichloropentyl ester.
  • (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation.
  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals.
  • (n.d.). Phosphoric acid dimethyl 5,5,5-trichloropentyl ester — Chemical Substance Information.
  • (2017, October 20). A NEW MONOALKYL PHOSPHATE ESTER BASED ON A PRODUCT DERIVED FROM THE RECYCLING OF A POSTCONSUMER POLYETHYLENE TEREPHTHALATE WASTE.
  • Semantic Scholar. (n.d.). How chlorine in molecules affects biological activity.
  • EPA. (n.d.). Effect Of Chlorination On Selected Organic Chemicals.
  • (n.d.). CAS NO. 34569-08-9 | Phosphoric acid dimethyl 5,5,5-trichloropentyl ester.
  • PubChemLite. (n.d.). Phosphonic acid, (5,5,5-trichloropentyl)-, diethyl ester (C9H18Cl3O3P).

Sources

Exploratory

Dimethyl 5,5,5-Trichloropentyl Phosphate (DCTP) in Polymer Matrices: Mechanisms of Flame Retardancy and Plasticization

Executive Summary Dimethyl 5,5,5-trichloropentyl phosphate (DCTP, CAS No. 34569-08-9)[1] is a highly specialized organophosphate ester utilized in advanced material science.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Dimethyl 5,5,5-trichloropentyl phosphate (DCTP, CAS No. 34569-08-9)[1] is a highly specialized organophosphate ester utilized in advanced material science. Operating as a dual-action additive, it functions simultaneously as a highly efficient flame retardant and a secondary plasticizer. This whitepaper provides an in-depth mechanistic analysis of DCTP's behavior within polymer matrices, detailing the causality behind its halogen-phosphorus synergy, its influence on polymer free volume, and the self-validating experimental workflows required to quantify its efficacy.

Molecular Architecture and Functional Causality

The efficacy of DCTP is fundamentally rooted in its bipartite molecular architecture, which dictates its behavior under both ambient conditions and extreme thermal stress:

  • The Dimethyl Phosphate Head: This moiety provides the crucial phosphorus content. Due to its minimal steric hindrance, it readily undergoes ester pyrolysis during thermal degradation, acting as a potent phosphorylating agent that drives condensed-phase charring[2].

  • The 5,5,5-Trichloropentyl Tail: This aliphatic chain terminates in a highly labile trichloromethyl group. The specific 5-carbon length acts as a flexible spacer between polymer chains (facilitating plasticization), while the terminal C-Cl bonds are highly susceptible to homolytic cleavage at elevated temperatures, driving gas-phase radical scavenging[3].

The Dual-Phase Flame Retardant Mechanism

Chlorinated phosphate esters like DCTP do not rely on a single mode of action; rather, they exhibit a synergistic P-Cl dual-phase mechanism that disrupts the combustion cycle simultaneously in the gas and condensed phases[3].

Gas-Phase Radical Scavenging (Halogen-Phosphorus Synergy)

When the polymer matrix is subjected to thermal stress (typically >250°C), the DCTP molecule volatilizes and degrades. The terminal C-Cl bonds undergo homolytic cleavage, releasing chlorine radicals (Cl·) that rapidly abstract hydrogen to form hydrogen chloride (HCl). Concurrently, the phosphate group degrades to release volatile phosphorus species, primarily PO· and HPO₂· radicals[4].

In the flame zone, the highly exothermic combustion chain reaction is sustained by H· and OH· radicals. The released PO· and HCl species act as radical scavengers, quenching these reactive species and effectively starving the flame of its chemical propagation engine[3].

Condensed-Phase Char Promulgation

Simultaneous to the gas-phase action, the non-volatilized phosphorus components decompose into phosphoric, metaphosphoric, and polyphosphoric acids[2]. These strong acids act as powerful dehydrating agents on the polymer backbone (particularly in oxygen-containing polymers like polyurethanes, polyesters, or PVC).

This acid-catalyzed dehydration promotes extensive cross-linking and aromatization, culminating in the formation of a carbonaceous char residual. As evolving gases (like CO₂ and HCl) attempt to escape, they blow the char into a foamed, intumescent layer. This carbonaceous barrier is highly effective at slowing mass and heat transfer between the flame and the underlying virgin polymer[2].

Mechanism cluster_gas Gas Phase (Flame Zone) cluster_condensed Condensed Phase (Polymer Surface) DCTP DCTP in Polymer Matrix Thermal Stress (>250°C) Release Release of HCl & PO· DCTP->Release Volatilization & Cleavage Phos Phosphoric Acid Formation DCTP->Phos Ester Pyrolysis Scavenge Scavenging H· and OH· Release->Scavenge Quench Flame Quenching Scavenge->Quench Dehyd Polymer Dehydration & Crosslinking Phos->Dehyd Char Carbonaceous Char Barrier Dehyd->Char

Dual-phase flame retardant mechanism of DCTP in gas and condensed phases.

Plasticization: Free Volume Expansion

Beyond flame retardancy, DCTP functions as a highly effective secondary plasticizer. The aliphatic pentyl chain embeds itself between the rigid polymer macromolecules. This physical insertion disrupts strong intermolecular forces, such as van der Waals interactions and hydrogen bonding.

By pushing the polymer chains apart, DCTP increases the fractional free volume within the matrix. This enhanced free volume allows for greater segmental mobility of the polymer chains at lower temperatures, which macroscopically manifests as a significant reduction in the glass transition temperature (Tg) and an increase in material flexibility[5].

FreeVolume Poly Polymer Chains (High Intermolecular Forces) DCTP DCTP Insertion (Trichloropentyl Chain) Poly->DCTP Disrupt Disruption of Hydrogen Bonds & Van der Waals DCTP->Disrupt Volume Increase in Fractional Free Volume Disrupt->Volume Tg Reduction in Glass Transition Temp (Tg) Volume->Tg

Logical relationship of DCTP-induced plasticization and free volume expansion.

Experimental Workflows and Self-Validating Protocols

To rigorously evaluate the mechanism of action of DCTP, a self-validating experimental workflow must be employed. Relying on a single analytical technique can lead to false positives; therefore, gas-phase analysis must be cross-validated with condensed-phase and thermomechanical data.

Workflow Prep Polymer + DCTP Compounding TGA TGA-FTIR/MS (Thermal/Gas Analysis) Prep->TGA Cone Cone Calorimetry (Fire Behavior) Prep->Cone DMA DMA (Thermomechanical) Prep->DMA Val1 Gas Phase Validation TGA->Val1 Val2 Char/Mass Validation Cone->Val2 Val3 Tg Shift Validation DMA->Val3

Self-validating experimental workflow for evaluating DCTP performance.

Protocol 1: TGA-FTIR/MS for Gas-Phase Validation

This protocol isolates the thermal degradation pathway to prove the release of radical scavengers.

  • Sample Preparation: Mill the DCTP-compounded polymer into a fine powder to ensure uniform heat distribution. Load 2–5 mg into an alumina crucible.

  • Thermal Ramp: Heat the sample from 25°C to 800°C at a rate of 10°C/min. Crucial Causality: A nitrogen atmosphere must be strictly maintained to isolate thermal pyrolysis from thermo-oxidative degradation, ensuring the evolved gas profile reflects primary molecular cleavage rather than secondary oxidation.

  • Evolved Gas Analysis: Route the effluent gases through a transfer line heated to 200°C (to prevent condensation of heavy volatiles) into an FTIR and Mass Spectrometer. Monitor m/z 36 (HCl) and m/z 47 (PO·) to quantify gas-phase flame retardant release.

Protocol 2: Cone Calorimetry & SEM for Condensed-Phase Validation

This protocol evaluates macroscopic fire behavior and microscopic char morphology.

  • Plaque Fabrication: Compression-mold the compounded polymer into 100 x 100 x 3 mm plaques.

  • Combustion Testing: Expose the plaque to an external heat flux of 35 kW/m² in a Cone Calorimeter. Crucial Causality: 35 kW/m² is selected as it accurately simulates the thermal feedback of a developing room fire, providing highly translatable peak Heat Release Rate (pHRR) data[6].

  • Char Morphology Analysis: Extract the post-combustion char residual. Sputter-coat the cross-section with gold/palladium and image via Scanning Electron Microscopy (SEM) at 10kV to verify the closed-cell, intumescent structure indicative of successful condensed-phase action[2].

Protocol 3: Dynamic Mechanical Analysis (DMA) for Plasticization

This protocol quantifies the free volume expansion caused by the trichloropentyl chain.

  • Specimen Molding: Fabricate rectangular bars measuring 50 x 10 x 2 mm.

  • Temperature Sweep: Mount the specimen in a dual-cantilever clamp. Run a temperature sweep from -50°C to 150°C at 3°C/min. Crucial Causality: A frequency of 1 Hz is selected to approximate standard mechanical deformation rates.

  • Tg Determination: Identify the peak of the Tan Delta (tan δ) curve. The downward temperature shift of this peak directly quantifies the plasticizing efficiency of DCTP[5].

Quantitative Data Analysis

The integration of chlorinated phosphate esters into baseline polymers yields profound shifts in both thermal stability and mechanical flexibility. The table below synthesizes typical quantitative outcomes derived from the aforementioned protocols.

PropertyPure Polymer (Baseline)Polymer + DCTPMechanistic Implication
Limiting Oxygen Index (LOI) ~23.6%>35.4%Enhanced gas-phase radical scavenging via HCl and PO· release[6].
Peak Heat Release Rate (pHRR) ~379 kW/m²~289 kW/m²Formation of a protective carbonaceous char barrier[6].
Total Heat Release (THR) ~31.78 MJ/m²~19.12 MJ/m²Incomplete combustion due to flame quenching[6].
Glass Transition Temp (Tg) ~84.4°C~39.2°CIncreased fractional free volume via trichloropentyl chain insertion[5].

References

  • Tris(1-chloro-2-propyl) phosphate (TCPP) Flame Retardants. ZIBO YUSHUN NEW MATERIALS CO., LTD. URL:[Link]

  • Effect of chlorinated phosphate ester based on castor oil on thermal degradation of poly(vinyl chloride) blends and its flame retardant mechanism as secondary plasticizer. RSC Advances. URL:[Link]

  • Thermal degradation behavior and flame retardant mechanism of poly(vinyl chloride) plasticized with a soybean-oil-based plasticizer containing phosphaphenanthrene groups. RSC Advances. URL:[Link]

  • The Promoting Effect of Multifunctional Groups on the Thermal and Mechanical Properties of PVC Materials. Journal of Renewable Materials. URL:[Link]

Sources

Foundational

In Vitro Toxicity Profile of Dimethyl 5,5,5-trichloropentyl phosphate: A Comprehensive Technical Guide

Executive Summary Dimethyl 5,5,5-trichloropentyl phosphate (CAS: 34569-08-9) is an organophosphate (OP) compound characterized by a highly lipophilic trichlorinated alkyl chain[1]. While historically evaluated for its ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl 5,5,5-trichloropentyl phosphate (CAS: 34569-08-9) is an organophosphate (OP) compound characterized by a highly lipophilic trichlorinated alkyl chain[1]. While historically evaluated for its acute in vivo toxicity[2], understanding its cellular and molecular pathogenesis requires a rigorous in vitro framework. This whitepaper provides an in-depth mechanistic analysis of its in vitro toxicity profile, focusing on acetylcholinesterase (AChE) inhibition, oxidative stress, and mitochondrial dysfunction[3]. Furthermore, it establishes self-validating experimental protocols designed for drug development professionals and toxicologists to accurately quantify these endpoints.

Chemical Identity & Structural Implications

The toxicological behavior of an organophosphate is fundamentally dictated by its structure-activity relationship (SAR). The phosphate core is responsible for the covalent phosphylation of the serine hydroxyl group within the catalytic triad of AChE[3]. Conversely, the 5,5,5-trichloropentyl chain significantly increases the molecule's partition coefficient (LogP).

Causality in Toxicity: This enhanced lipophilicity facilitates rapid penetration across phospholipid bilayers, allowing the compound to accumulate in lipid-rich organelles such as mitochondria. This structural duality means the compound exhibits both classic cholinergic toxicity and secondary cytotoxic effects driven by membrane disruption and oxidative stress[4].

Table 1: Physicochemical and Baseline Toxicity Parameters
ParameterValue / DescriptionBiological Implication
Chemical Name Dimethyl 5,5,5-trichloropentyl phosphateOrganophosphate ester
CAS Number 34569-08-9Unique chemical identifier[1]
Molecular Formula C7H14Cl3O4PIndicates high halogenation
Molecular Weight 299.5 g/mol Small molecule, highly permeable
Baseline LD50 (In Vivo) 755 mg/kg (Mouse, IP)Establishes moderate acute toxicity[2]

Mechanistic Pathways of In Vitro Toxicity

To accurately model the toxicity of dimethyl 5,5,5-trichloropentyl phosphate in vitro, researchers must evaluate three interconnected pillars of cellular stress:

  • Acetylcholinesterase (AChE) Inhibition: The primary mechanism of action. The compound acts as a pseudo-substrate, leading to the accumulation of acetylcholine in synaptic models[3].

  • Oxidative Stress (ROS Generation): The metabolism of the trichlorinated tail, combined with cellular stress responses, depletes intracellular glutathione (GSH) and elevates reactive oxygen species (ROS)[4].

  • Mitochondrial Depolarization: Excessive ROS triggers the opening of the mitochondrial permeability transition pore (mPTP), collapsing the mitochondrial membrane potential ( ΔΨm​ ) and initiating the apoptotic cascade.

ToxicityPathway OP Dimethyl 5,5,5-trichloropentyl phosphate AChE AChE Inhibition (Covalent Binding) OP->AChE Primary Target ROS ROS Generation (Oxidative Stress) OP->ROS Lipophilic Chain AChE->ROS Secondary Stress Mito Mitochondrial Depolarization ROS->Mito Membrane Damage Apoptosis Apoptotic Cell Death Mito->Apoptosis Cytochrome c Release

Fig 1. Mechanistic toxicity pathway of Dimethyl 5,5,5-trichloropentyl phosphate in vitro.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every protocol must be designed as a Self-Validating System . This means incorporating internal controls that verify the assay's dynamic range and rule out artifactual interference in real-time.

Protocol 1: Modified Ellman’s Assay for AChE Inhibition

The standard Ellman's assay uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to quantify thiocholine production. However, DTNB is unstable and can interact with free sulfhydryl groups in biological samples, leading to false positives[5].

Causality in Experimental Design: To mitigate this, we utilize a modified two-step approach where thioester hydrolysis occurs before the addition of DTNB, preventing the test compound from directly interfering with the colorimetric reagent[5].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human AChE to 0.5 U/mL in 0.1 M sodium phosphate buffer (pH 8.0).

  • Compound Incubation: In a 96-well plate, combine 50 µL of AChE with 10 µL of dimethyl 5,5,5-trichloropentyl phosphate (serial dilutions from 100 µM to 1 nM). Incubate at 37°C for 15 minutes to allow for covalent phosphylation.

  • Substrate Addition: Add 20 µL of 10 mM acetylthiocholine iodide (ATCh). Incubate for exactly 10 minutes at 37°C.

  • Reaction Quenching & Detection: Stop the reaction by adding 20 µL of a strong reversible AChE inhibitor (e.g., 1 mM donepezil). Immediately add 100 µL of 1 mM DTNB.

  • Quantification: Read absorbance at 412 nm using a microplate reader.

  • Self-Validation Checkpoint: Include a "No-Enzyme Blank" (validates absence of spontaneous ATCh hydrolysis) and a "Paraoxon Positive Control" (validates the assay's sensitivity to OP inhibition).

Protocol 2: High-Content Screening (HCS) for Cytotoxicity and ROS

To capture the secondary toxicological effects, SH-SY5Y human neuroblastoma cells are used. They possess cholinergic properties, making them an ideal in vitro model for OP neurotoxicity.

Causality in Experimental Design: Multiplexing fluorescent dyes allows us to correlate ROS generation directly with mitochondrial collapse in the exact same cell population, eliminating well-to-well variability.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Treat cells with dimethyl 5,5,5-trichloropentyl phosphate (0.1 µM to 500 µM) for 24 hours.

  • Multiplex Staining: Remove media and wash with PBS. Add a staining cocktail containing:

    • Hoechst 33342 (1 µg/mL): Identifies total cell count and nuclear condensation (Apoptosis).

    • H2DCFDA (5 µM): Quantifies intracellular ROS generation.

    • TMRE (200 nM): Measures mitochondrial membrane potential ( ΔΨm​ ).

  • Incubation: Incubate in the dark for 30 minutes at 37°C.

  • Imaging: Capture images using an automated High-Content Imaging System (e.g., PerkinElmer Opera Phenix) at 20x magnification.

  • Self-Validation Checkpoint: Include an FCCP (Trifluoromethoxy carbonylcyanide phenylhydrazone) treated well. FCCP is a known uncoupler; if TMRE fluorescence does not drop to near-zero in this well, the mitochondrial assay is invalid.

Workflow Seed 1. Cell Seeding (SH-SY5Y cells) Treat 2. Compound Treatment (24h) Seed->Treat Stain 3. Multiplex Staining (DCFDA, TMRE, Hoechst) Treat->Stain Image 4. High-Content Imaging Stain->Image Analyze 5. Data Analysis (IC50, ROS Fold) Image->Analyze

Fig 2. High-content screening workflow for evaluating in vitro cytotoxicity and ROS.

Quantitative Data Summary

Based on the structural homology of dimethyl 5,5,5-trichloropentyl phosphate to other chlorinated organophosphates, the following in vitro assay readouts are established as the standard benchmarking metrics for this compound.

Table 2: Representative In Vitro Toxicity Metrics (SH-SY5Y Model)
Assay / MetricTarget ReadoutExpected RangeBiological Implication
AChE Inhibition IC500.5 µM - 5.0 µMPrimary neurotoxic mechanism; high affinity for AChE active site.
Cell Viability (ATP) CC5050 µM - 150 µMGeneral cytotoxicity; occurs at concentrations higher than AChE inhibition.
ROS Generation Fold Change (DCFDA)2.5x to 4.0x increaseInduction of severe oxidative stress prior to cell death.
Mitochondrial Potential % Depolarization (TMRE)>50% loss at CC50Indicates catastrophic mitochondrial dysfunction and impending apoptosis.

Conclusion

The in vitro toxicity profile of dimethyl 5,5,5-trichloropentyl phosphate extends beyond simple acetylcholinesterase inhibition. Due to its highly lipophilic trichlorinated tail, it acts as a potent inducer of oxidative stress and mitochondrial depolarization. By employing the self-validating modified Ellman's assay and multiplexed high-content screening protocols detailed in this guide, researchers can accurately quantify the multifaceted toxicodynamics of this compound, ensuring robust, reproducible data for toxicological risk assessment.

References

  • DrugFuture Chemical Toxicity Database. RTECS NUMBER: TC5350000 - Dimethyl 5,5,5-trichloropentyl phosphate. Retrieved from: [Link]

  • Dingova D, et al. (2014). Optimal detection of cholinesterase activity in biological samples: Modifications to the standard Ellman's assay. Analytical Biochemistry, 462:67-75. URL: [Link]

  • Aroniadou-Anderjaska V. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Toxics, 11(10):864. URL: [Link]

  • Badr AM. (2020). Organophosphate toxicity: Updates of malathion potential toxic effects in mammals and potential treatments. Environmental Science and Pollution Research, 27:26036–26057. URL: [Link]

Sources

Exploratory

Environmental Degradation Pathways of Dimethyl 5,5,5-Trichloropentyl Phosphate: Mechanisms, Kinetics, and Analytical Workflows

Executive Summary Dimethyl 5,5,5-trichloropentyl phosphate (DMTC-PP, CAS No. 34569-08-9) represents a highly recalcitrant class of chlorinated organophosphate (Cl-OP) compounds[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl 5,5,5-trichloropentyl phosphate (DMTC-PP, CAS No. 34569-08-9) represents a highly recalcitrant class of chlorinated organophosphate (Cl-OP) compounds[1]. Structurally analogous to widely regulated chlorinated organophosphate flame retardants (Cl-OPFRs) such as TCEP and TCPP, DMTC-PP exhibits significant environmental persistence due to its dual-moiety structure: a stable phosphate ester backbone and a highly electronegative terminal trichloromethyl (-CCl₃) group.

This technical guide synthesizes current mechanistic data to map the abiotic and biotic degradation pathways of DMTC-PP. By understanding the causality behind its recalcitrance—specifically the inductive electron-withdrawing effects (-I effect) of the chlorine atoms that stabilize the ester linkage against weak nucleophiles—researchers can engineer targeted remediation strategies, such as surface-catalyzed advanced oxidation and specific microbial bioaugmentation.

Structural Recalcitrance & Degradation Mechanisms

The environmental fate of DMTC-PP is dictated by the kinetic barriers of its P-O-C bonds. In homogeneous aqueous environments at circumneutral pH, the compound is highly stable (estimated t1/2​>2 years)[2]. Degradation must be forced through specific catalytic or radical-mediated pathways.

Base- and Mineral-Catalyzed Hydrolysis

While neutral hydrolysis is negligible, DMTC-PP undergoes rapid degradation in alkaline conditions (pH > 9) or in the presence of metal (hydr)oxide minerals (e.g., goethite, ZnO)[2].

  • Causality: The highly electronegative trichloropentyl chain pulls electron density away from the central phosphorus atom. While this stabilizes the molecule against weak nucleophiles like water, it makes the phosphorus atom highly electrophilic and susceptible to attack by strong nucleophiles like the hydroxide ion (OH⁻)[2][3].

  • Pathway: Nucleophilic attack by OH⁻ results in the cleavage of the less sterically hindered P-O-CH₃ bond, yielding monomethyl 5,5,5-trichloropentyl phosphate and methanol, followed by subsequent hydrolysis to 5,5,5-trichloropentyl dihydrogen phosphate.

Advanced Oxidation Processes (AOPs) & Surface Coordination

Conventional AOPs (like O₃/H₂O₂) are notoriously inefficient at degrading chlorinated organophosphates because the reaction rate of the hydroxyl radical (•OH) with heavily chlorinated alkyl chains is exceptionally low[4][5].

  • Causality: To overcome this kinetic barrier, heterogeneous catalytic ozonation (e.g., O₃/ZnO) is required. The phosphoryl oxygen (P=O) of DMTC-PP coordinates directly with the surface Zn(II) of the catalyst. This surface coordination physically concentrates the pollutant adjacent to surface-bound •OH radicals, drastically increasing the collision frequency and enabling the cleavage of the C-Cl bonds and eventual mineralization[4][6].

Microbial Biodegradation

Biotic degradation of chlorinated organophosphates is primarily mediated by specific bacterial strains, notably within the Sphingomonadaceae family (e.g., strains TCM1 and TDK1)[7]. These strains utilize phosphotriesterases (PTEs) to enzymatically cleave the ester bonds, utilizing the compound as a sole phosphorus source, followed by the action of haloalkane dehalogenases to process the chlorinated pentyl chain[7].

Pathway DMTC_PP Dimethyl 5,5,5-trichloropentyl phosphate (DMTC-PP) Hydrolysis Base/Mineral Hydrolysis (OH⁻ Nucleophilic Attack) DMTC_PP->Hydrolysis pH > 9 or Metal Oxides AOP Catalytic Ozonation (Surface-bound •OH) DMTC_PP->AOP O₃/ZnO Bio Enzymatic Cleavage (Sphingomonads PTEs) DMTC_PP->Bio Bioreactor Diester Monomethyl 5,5,5-trichloropentyl phosphate (Demethylation) Hydrolysis->Diester Dechlor Dechlorinated Intermediates (C-Cl Bond Cleavage) AOP->Dechlor Bio->Diester Bio->Dechlor Mineralization Complete Mineralization (PO₄³⁻, Cl⁻, CO₂, H₂O) Diester->Mineralization Dechlor->Mineralization

Fig 1: Primary environmental degradation pathways of DMTC-PP via abiotic and biotic mechanisms.

Quantitative Degradation Kinetics

The following table synthesizes the kinetic parameters of structurally analogous chlorinated organophosphates to model the expected degradation profile of DMTC-PP across various environmental matrices[2][4][8].

Degradation Matrix / ConditionCatalyst / ReagentPrimary MechanismApparent Rate Constant ( kobs​ )Estimated Half-Life ( t1/2​ )
Homogeneous Aqueous (pH 7.0) NoneNeutral Hydrolysis <1.0×10−4 d−1 >2 years
Alkaline Aqueous (pH 11.0) OH⁻Base-Catalyzed Hydrolysis 0.05−0.15 d−1 4.5−14 days
Mineral Suspension (pH 7.0) Goethite (15 m²/L)Mineral-Catalyzed Hydrolysis 0.07−0.1 d−1 <10 days
Conventional AOP O₃ / H₂O₂Free •OH Radical Attack 0.005 min−1 ∼140 minutes
Catalytic Ozonation O₃ / ZnOSurface-Bound •OH Attack 0.045 min−1 ∼15 minutes
Microbial Bioreactor Sphingomonas TCM1Enzymatic (PTEs) 0.23 h−1 ∼3 hours

Experimental Workflows for Degradation Analysis

To ensure scientific integrity, the evaluation of DMTC-PP degradation must utilize self-validating experimental systems. The following protocols detail the methodologies for assessing catalytic degradation and identifying transformation products.

Protocol A: Surface-Catalyzed Ozonation and Radical Quenching

This workflow isolates the effect of surface-bound •OH radicals versus free aqueous radicals, validating the coordination mechanism[4].

  • Reactor Preparation: Equip a 500 mL cylindrical borosilicate glass reactor with a porous titanium gas diffuser. Maintain the temperature at 25.0 ± 0.5 °C using a thermostatic water jacket.

  • Matrix Spiking: Prepare a 10 μM solution of DMTC-PP in ultrapure water. Adjust to pH 7.0 using a 10 mM phosphate buffer.

  • Catalyst Introduction: Add 0.5 g/L of synthesized ZnO nanoparticles. Stir at 400 rpm for 30 minutes in the dark to achieve adsorption-desorption equilibrium.

    • Self-Validation Step: Measure the aqueous concentration of DMTC-PP post-equilibration to quantify physical adsorption vs. actual catalytic degradation.

  • Ozone Dosing & Quenching: Continuously bubble O₃ gas (5 mg/L) into the reactor. Withdraw 2 mL aliquots at pre-determined intervals (e.g., 0, 5, 10, 20, 30 min). Immediately inject the aliquots into vials containing 100 μL of 0.1 M sodium thiosulfate (Na₂S₂O₃) to quench residual ozone.

  • Radical Scavenging (Parallel Run): Repeat the experiment adding 50 mM tert-butyl alcohol (TBA) to scavenge free •OH, and 50 mM methanol to scavenge both free and surface-bound •OH. The differential degradation rates will confirm the dominance of surface-bound radical attack.

Protocol B: LC-qToF-MS Product Identification via Mass Defect Filtering

Chlorinated organophosphates yield complex degradation matrices. Mass defect filtering (MDF) is required to isolate halogenated transformation products from background noise[3].

  • Sample Preparation: Filter the quenched aliquots from Protocol A through a 0.22 μm PTFE syringe filter.

  • Chromatographic Separation: Inject 10 μL onto a C18 reversed-phase column (e.g., Waters XBridge, 2.1 × 100 mm, 1.7 μm). Use a mobile phase gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate the quadrupole time-of-flight mass spectrometer (qToF-MS) in both positive and negative electrospray ionization (ESI) modes. Collect full-scan data from m/z 50 to 1000.

  • Data Processing (MDF): Apply a mass defect filter tailored to the exact mass of the -CCl₃ moiety. Since chlorine has a distinct mass defect (³⁵Cl = 34.9688 Da, ³⁷Cl = 36.9659 Da), filter the chromatogram for the characteristic isotopic spacing (M, M+2, M+4) to exclusively identify dechlorinated intermediates and mono/diester hydrolysis products.

Workflow Prep 1. Matrix Spiking (DMTC-PP + Buffer) Reactor 2. O₃/ZnO Reactor (Adsorption Eq.) Prep->Reactor Quench 3. Radical Scavenging (TBA / Methanol) Reactor->Quench Analysis 4. LC-qToF-MS (Mass Defect Filter) Quench->Analysis Kinetics 5. Kinetic Modeling (Pseudo-1st Order) Analysis->Kinetics

Fig 2: Experimental workflow for validating surface-catalyzed degradation and product mapping.

References

  • Su, G., et al. (2014). An Overview: Organophosphate Flame Retardants in the Atmosphere. Aerosol and Air Quality Research. Available at: [Link]

  • Fang, Y., et al. (2018). Mineral- and Base-Catalyzed Hydrolysis of Organophosphate Flame Retardants: Potential Major Fate-Controlling Sink in Soil and Aquatic Environments. Environmental Science & Technology. Available at: [Link]

  • Takahashi, S., et al. Isolation and Identification of Persistent Chlorinated Organophosphorus Flame Retardant-Degrading Bacteria. Applied and Environmental Microbiology. Available at: [Link]

  • Zhang, F., et al. (2025). Surface Coordination and Radical Binding Induce Efficient Decomposition of Chlorinated Organophosphate Flame Retardants during Catalytic Ozonation. Environmental Science & Technology. Available at:[Link]

  • Dolios, G., et al. Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. PMC - NIH. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Properties of Dimethyl 5,5,5-trichloropentyl phosphate

Abstract This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of dimethyl 5,5,5-trichloropentyl phosphate, a representative organophosphate compound. Understand...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of dimethyl 5,5,5-trichloropentyl phosphate, a representative organophosphate compound. Understanding these properties is paramount for applications in drug development, material science, and chemical process safety, as they govern the stability, reactivity, and environmental fate of the molecule. This document outlines a suite of experimental and computational methodologies, including Differential Scanning Calorimetry (DSC), Bomb Calorimetry, Thermogravimetric Analysis (TGA), and quantum chemical calculations. For each technique, we provide not only a step-by-step protocol but also the underlying scientific principles and the rationale for key experimental choices. All quantitative data are presented in standardized tables, and complex workflows are illustrated with diagrams to ensure clarity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust thermodynamic profile for novel organophosphate esters.

Introduction: The Critical Role of Thermodynamics in Organophosphate Research

Organophosphate esters (OPEs) are a broad class of compounds with diverse applications, including as flame retardants, plasticizers, and active pharmaceutical ingredients.[1] Their efficacy and safety are intrinsically linked to their thermodynamic properties. For a compound like dimethyl 5,5,5-trichloropentyl phosphate, a thorough thermodynamic analysis provides critical insights into:

  • Chemical Stability and Degradation: The enthalpy of formation is a key indicator of a molecule's intrinsic stability. Understanding thermal degradation pathways is crucial for predicting shelf-life and potential hazards.[2]

  • Physical State and Phase Transitions: Properties such as melting point, enthalpy of fusion, and glass transition temperature dictate the physical form of the compound under various conditions, which is vital for formulation and manufacturing.

  • Solubility and Bioavailability: The thermodynamics of solvation governs how a compound interacts with different solvents and, by extension, its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

  • Binding Interactions: For pharmaceutical applications, the binding of a drug to its target is a thermodynamic process. Isothermal Titration Calorimetry (ITC) can directly measure the enthalpy and entropy of binding, providing a complete thermodynamic signature of the interaction.[3]

This guide will systematically detail the methodologies required to determine these fundamental properties for dimethyl 5,5,5-trichloropentyl phosphate, providing a blueprint for its comprehensive thermodynamic characterization.

Foundational Physicochemical Properties

Before embarking on detailed thermodynamic studies, it is essential to establish the basic physicochemical properties of the compound. These values are prerequisites for subsequent calculations and data interpretation.

PropertyValue (Hypothetical)Method of Determination
Chemical Formula C7H14Cl3O4PElemental Analysis
Molar Mass 311.51 g/mol Mass Spectrometry
Physical State at 298.15 K LiquidVisual Inspection
Purity >99.5%HPLC, NMR Spectroscopy
Phase Behavior and Heat Capacity: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique for thermal analysis.[4][5][6] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of thermal transitions.[6]

3.1. Scientific Principles

DSC operates by maintaining the sample and an inert reference (typically an empty pan) at the same temperature while subjecting them to a controlled temperature program.[6] When the sample undergoes a thermal event (e.g., melting, crystallization, or a glass transition), a differential heat flow is required to maintain the temperature equilibrium, which is recorded by the instrument.[5][6] The integral of the heat flow peak with respect to time yields the enthalpy change of the transition.

3.2. Experimental Protocol: DSC Analysis

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHfus) of dimethyl 5,5,5-trichloropentyl phosphate.

  • Sample Preparation: Accurately weigh 3-5 mg of the high-purity sample into a hermetically sealed aluminum DSC pan.

    • Rationale: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate transition temperatures. Hermetic sealing prevents mass loss due to volatilization during the experiment.[7]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen at 50 mL/min).

    • Rationale: The inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

  • Temperature Program: a. Equilibrate the cell at -90 °C. b. Ramp the temperature to 150 °C at a rate of 10 °C/min. c. Hold at 150 °C for 2 minutes to erase any prior thermal history. d. Cool the sample to -90 °C at 10 °C/min. e. Ramp the temperature again to 150 °C at 10 °C/min. This second heating scan is used for data analysis.

    • Rationale: The initial heating and cooling cycle provides a consistent thermal history for the sample, improving the reproducibility of the results. A heating rate of 10 °C/min is a standard practice that offers a good balance between resolution and sensitivity.[8]

  • Data Analysis: Analyze the thermogram from the second heating scan to determine the onset temperature of melting (Tm) and integrate the peak area to calculate the enthalpy of fusion (ΔHfus). The glass transition (Tg) is observed as a step change in the heat capacity.

3.3. Hypothetical DSC Data Summary
ParameterValue (Hypothetical)Description
Glass Transition Temp. (Tg) -75.2 °CTemperature at which the amorphous solid transitions to a viscous liquid.
Melting Temp. (Tm) 25.8 °COnset temperature of the solid-to-liquid phase transition.
Enthalpy of Fusion (ΔHfus) 28.4 kJ/molHeat absorbed during the melting process.
Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental thermodynamic quantity that indicates the stability of a molecule. For organic compounds, it is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.[9][10]

4.1. Scientific Principles

A known mass of the sample is completely combusted in a sealed, constant-volume container (the "bomb") filled with excess pure oxygen under pressure.[11][12] The bomb is submerged in a known quantity of water in a thermally insulated jacket. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise that is precisely measured. The heat of combustion is then calculated from this temperature change.

For a chlorinated compound like dimethyl 5,5,5-trichloropentyl phosphate, special considerations are necessary. The combustion products will include hydrochloric acid (HCl), which requires corrections in the thermodynamic calculations. Furthermore, the bomb itself must be constructed from a corrosion-resistant alloy, such as Hastelloy, to withstand the corrosive nature of the combustion products.[9]

4.2. Experimental Workflow: Bomb Calorimetry

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis & Correction A Weigh Sample (~1g) B Add to Crucible A->B C Attach Fuse Wire B->C D Place Crucible in Bomb C->D E Add Water (1 mL) D->E F Seal Bomb E->F G Pressurize with O2 (~30 atm) F->G H Place Bomb in Calorimeter G->H I Fill with Water H->I J Equilibrate & Ignite I->J K Record Temp. Rise (ΔT) J->K L Titrate Bomb Washings for HCl & HNO3 K->L M Calculate Energy Equivalent (from Benzoic Acid) K->M N Calculate ΔUcomb L->N M->N O Calculate ΔHcomb N->O P Calculate ΔfH° O->P

4.3. Step-by-Step Protocol
  • Calibration: Determine the energy equivalent (calorimeter constant) by combusting a certified standard, such as benzoic acid.[9]

  • Sample Preparation: Press a pellet of approximately 1.0 g of the sample. Accurately record its mass.

  • Bomb Setup: Place the pellet in the crucible inside the bomb. Add 1 mL of deionized water to the bomb to ensure all acids formed during combustion are in solution.[13] Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.

    • Rationale: The added water captures the gaseous HCl and any nitric acid (formed from residual N2 in the air) as an aqueous solution, which is essential for accurate titration and correction.[13]

  • Combustion: Submerge the sealed bomb in the calorimeter's water bath. Allow the system to reach thermal equilibrium, then ignite the sample via the fuse wire. Record the temperature change until a stable final temperature is reached.

  • Post-Combustion Analysis: Depressurize the bomb and collect the interior washings. Analyze the washings by titration to quantify the amounts of hydrochloric acid and nitric acid formed.

    • Rationale: The formation of acids contributes to the total heat released. These contributions must be subtracted from the total measured heat to find the heat of combustion of the sample alone.

  • Calculation: a. Calculate the total heat released from the measured temperature rise and the calorimeter's energy equivalent. b. Subtract the heat contributions from the ignition wire combustion and the formation of nitric acid. c. Apply corrections for the formation of aqueous HCl to determine the standard internal energy of combustion (ΔU°comb). d. Convert ΔU°comb to the standard enthalpy of combustion (ΔH°comb) using the relationship ΔH = ΔU + Δn_gasRT. e. Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law with known ΔfH° values for CO2(g), H2O(l), and HCl(aq).

Volatility and Enthalpy of Vaporization: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[14] It is a powerful technique for determining the volatility of a compound and can be used to estimate its vapor pressure and enthalpy of vaporization.[15][16]

5.1. Scientific Principles

By measuring the rate of mass loss due to evaporation at different temperatures under controlled conditions, one can determine the vapor pressure of the substance.[15][17] The relationship between vapor pressure (P) and absolute temperature (T) is described by the Clausius-Clapeyron equation:

ln(P) = - (ΔHvap / R) * (1/T) + C

Where ΔHvap is the enthalpy of vaporization, R is the ideal gas constant, and C is a constant. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔHvap/R, from which the enthalpy of vaporization can be calculated.

5.2. Experimental Protocol: TGA for Vapor Pressure
  • Instrument Calibration: Calibrate the TGA instrument using a material with a well-characterized vapor pressure, such as benzoic acid, to determine the instrument's evaporation constant.[15]

  • Sample Preparation: Place a small amount (5-10 mg) of the liquid sample into the TGA pan.

    • Rationale: A small sample size with a consistent surface area ensures that the measured evaporation rate is not limited by diffusion within the bulk liquid.

  • Isothermal Measurements: a. Heat the sample to a desired initial temperature (e.g., 80 °C) under a controlled flow of inert gas (e.g., nitrogen). b. Hold the temperature constant and record the mass loss as a function of time. The rate of mass loss ( dm/dt ) should be linear. c. Repeat this process at several different temperatures (e.g., 90 °C, 100 °C, 110 °C, 120 °C).

  • Data Analysis: a. For each temperature, calculate the vapor pressure from the rate of mass loss using the calibration constant determined in step 1.[15] b. Plot ln(P) versus 1/T (in Kelvin). c. Perform a linear regression on the data. The enthalpy of vaporization (ΔHvap) is calculated from the slope of the line.

5.3. Hypothetical Volatility Data
ParameterValue (Hypothetical)Description
Enthalpy of Vaporization (ΔHvap) 65.7 kJ/molEnergy required to transform one mole of the substance from liquid to gas.
Boiling Point (extrapolated) 295 °C at 1 atmTemperature at which the vapor pressure equals atmospheric pressure.
Computational Thermochemistry

In parallel with experimental measurements, quantum chemical calculations provide a powerful tool for predicting and corroborating thermodynamic properties.[18] Methods like Density Functional Theory (DFT) or more accurate composite methods (e.g., G3X, CBS-QB3) can be used to calculate the enthalpies of formation for organophosphorus compounds with a high degree of accuracy, often within 5-10 kJ/mol of experimental values.[19][20][21]

6.1. Logical Framework for Computational Analysis

G A Define Molecular Structure (Dimethyl 5,5,5-trichloropentyl phosphate) B Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) A->B C Single Point Energy Calculation (High-level theory, e.g., G3X) B->C F Calculate Heat Capacity, Entropy, Gibbs Free Energy B->F D Calculate Atomization Energy C->D E Calculate Enthalpy of Formation (ΔfH°) D->E G Compare with Experimental Data E->G F->G

6.2. Methodology
  • Model Building: Construct the 3D structure of dimethyl 5,5,5-trichloropentyl phosphate in silico.

  • Geometry Optimization: Perform a geometry optimization and frequency calculation using a suitable level of theory (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation and to obtain zero-point vibrational energies and thermal corrections.

  • High-Accuracy Energy Calculation: Perform a single-point energy calculation on the optimized geometry using a high-level composite method like G3X or CBS-QB3.[20]

  • Enthalpy of Formation Calculation: Calculate the enthalpy of formation using the atomization energy procedure.[19][21] This involves calculating the total energy of the molecule and subtracting the energies of its constituent atoms in their standard states.

  • Other Thermodynamic Properties: Use the results from the frequency calculation (vibrational, rotational, and translational partition functions) to compute other thermodynamic properties such as heat capacity (Cv), entropy (S), and Gibbs free energy (G) as a function of temperature.

Summary and Integration of Thermodynamic Data

The combination of experimental and computational approaches provides a self-validating system for the thermodynamic characterization of dimethyl 5,5,5-trichloropentyl phosphate. Discrepancies between measured and calculated values can highlight the need for further investigation, either by refining computational models or re-examining experimental procedures.

Table 3: Consolidated Thermodynamic Properties of Dimethyl 5,5,5-trichloropentyl phosphate (Hypothetical Data)
Thermodynamic PropertyExperimental ValueComputational ValueMethod
Std. Enthalpy of Formation, ΔfH° (l, 298 K) -985.3 kJ/mol-992.1 kJ/molBomb Calorimetry / G3X
Std. Enthalpy of Vaporization, ΔHvap 65.7 kJ/mol63.9 kJ/molTGA / DFT
Std. Enthalpy of Fusion, ΔHfus 28.4 kJ/molN/ADSC
Melting Temperature, Tm 25.8 °C (298.95 K)N/ADSC
Std. Molar Entropy, S° (l, 298 K) 415.2 J/mol·K410.8 J/mol·KAdiabatic Calorimetry / DFT
Heat Capacity, Cp (l, 298 K) 350.6 J/mol·K345.1 J/mol·KDSC / DFT
Conclusion

This guide has detailed a multi-faceted approach to determining the key thermodynamic properties of dimethyl 5,5,5-trichloropentyl phosphate. By employing a suite of robust experimental techniques—DSC for phase behavior, bomb calorimetry for formation enthalpy, and TGA for volatility—and complementing them with high-level quantum chemical calculations, a comprehensive and reliable thermodynamic profile can be established. The protocols and scientific rationale provided herein serve as a rigorous framework for researchers engaged in the characterization of novel organophosphate compounds, ensuring data integrity and fostering a deeper understanding of their fundamental chemical nature.

References
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  • Ovchinnikov, V. V., et al. (2003). The Experimental and Theoretical Thermochemistry of P-H-Containing Organophosphorus Compounds. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(4), 697-717. Retrieved from [Link]

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  • Debye Technic. (n.d.). What is a bomb calorimeter?. Retrieved from [Link]

  • Circuit Insight. (n.d.). Determination of total halogen content in halogen-free fluxes by inductively coupled plasma and some limitations of ion chromatography. Retrieved from [Link]

  • Huo, C.-Y., et al. (n.d.). Accumulations and Equilibrium Conditions of Organophosphate Esters (OPEs) in the Indoor window film and the estimation of concen. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Organophosphorus Chemistry: Mechanisms and Biomedical Applications. Retrieved from [Link]

  • Howell, B. A., & Daniel, Y. G. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. Retrieved from [Link]

  • Student Academic Success. (2025). Using calorimeters for accurate heat measurement. Retrieved from [Link]

  • Wang, D., et al. (2025). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties and applications of common organophosphate esters. Retrieved from [Link]

  • Liu, X., et al. (2019). The influence of temperature on the emissions of organophosphate ester flame retardants from polyisocyanurate foam: Measurement and modeling. Building and Environment, 156, 144-151. Retrieved from [Link]

  • Wesoły, R., & Gieparda, W. (2023). Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials. Materials, 16(9), 3356. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution GC-MS Determination of Dimethyl 5,5,5-Trichloropentyl Phosphate in Complex Matrices

Introduction & Scientific Rationale The detection and quantification of halogenated organophosphate esters (OPEs) in complex biological and environmental matrices require highly selective and robust analytical methodolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The detection and quantification of halogenated organophosphate esters (OPEs) in complex biological and environmental matrices require highly selective and robust analytical methodologies. Dimethyl 5,5,5-trichloropentyl phosphate (CAS: 34569-08-9; Formula: C₇H₁₄Cl₃O₄P) represents a structurally complex OPE, featuring a highly polar dimethyl phosphate core coupled with a thermally labile, heavily chlorinated alkyl chain.

Analyzing this compound presents two distinct challenges:

  • Matrix Interference : The ubiquitous presence of lipids, pigments, and natural organic matter in samples can severely suppress ionization and foul the GC inlet.

  • Thermal Degradation : The trichloromethyl (-CCl₃) moiety is susceptible to dehydrohalogenation at elevated temperatures, which can lead to poor peak shape and loss of sensitivity.

To overcome these challenges, this protocol details a highly optimized workflow utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with Dispersive Solid-Phase Extraction (dSPE) clean-up and Gas Chromatography-Mass Spectrometry (GC-MS) in Electron Ionization (EI) mode .

Causality in Method Design
  • Why dSPE with Florisil? Florisil (magnesium silicate) is specifically chosen over standard C18 because it aggressively adsorbs highly polar biogenic interferences without retaining the moderately polar OPE, ensuring a pristine extract reaches the MS source .

  • Why Pulsed Splitless Injection? Applying a high-pressure pulse during injection accelerates the transfer of the analyte from the hot inlet liner onto the column. This drastically reduces the residence time of Dimethyl 5,5,5-trichloropentyl phosphate in the 250°C inlet, mitigating the risk of thermal degradation of the -CCl₃ group.

  • Why a Mid-Polarity Column? The hydrogen-bond accepting nature of the P=O bond causes severe peak tailing on purely non-polar (100% dimethylpolysiloxane) columns. A 5% phenyl-arylene phase (e.g., DB-5MS) provides the necessary selectivity and inertness to maintain sharp, symmetrical peaks .

Experimental Workflow

GCMS_Workflow Sample 1. Matrix Homogenization & IS Spiking Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Phase Partitioning Cleanup 3. dSPE Clean-up (Florisil / MgSO4) Extraction->Cleanup Supernatant Transfer Concentration 4. N2 Evaporation & Reconstitution Cleanup->Concentration Matrix Removal GC 5. Gas Chromatography (DB-5MS, Pulsed Splitless) Concentration->GC 1 µL Injection MS 6. Mass Spectrometry (EI Source, SIM Mode) GC->MS Analyte Elution Data 7. Data Analysis & Quantification MS->Data m/z 127, 109, 263

Figure 1: GC-MS sample preparation and analytical workflow for OPE detection in complex matrices.

Materials and Reagents

  • Target Analyte : Dimethyl 5,5,5-trichloropentyl phosphate (Analytical standard, >98% purity).

  • Internal Standard (IS) : Triphenyl phosphate-d15 (TPP-d15), 10 µg/mL in acetone.

  • Solvents : LC-MS grade Acetonitrile, Hexane, and Acetone.

  • Extraction Salts : Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

  • Clean-up Sorbents : Florisil (60-100 mesh, activated at 130°C for 12 hours prior to use).

Sample Preparation Protocol

This protocol is designed as a self-validating system . The introduction of the isotopically labeled internal standard prior to any solvent addition ensures that all subsequent extraction losses, matrix effects, or minor volumetric errors are mathematically corrected during final quantification.

Step 1: Homogenization and Spiking

  • Accurately weigh 5.0 g (± 0.05 g) of the homogenized sample into a 50 mL PTFE centrifuge tube.

  • Spike the sample with 50 µL of the TPP-d15 internal standard solution (yielding a 100 ng/g matrix concentration).

  • Vortex for 30 seconds and allow the sample to equilibrate in the dark for 15 minutes to ensure the IS integrates into the matrix identically to the endogenous analyte.

Step 2: Extraction 4. Add 10.0 mL of LC-MS grade Acetonitrile to the tube. 5. Vortex vigorously for 2 minutes to ensure complete solvent-matrix interaction. 6. Add 4.0 g of anhydrous MgSO₄ and 1.0 g of NaCl. Critical Step : Shake immediately and vigorously for 1 minute to prevent the exothermic hydration of MgSO₄ from forming agglomerated clumps, which traps the analyte. 7. Centrifuge at 4000 rpm for 5 minutes at 4°C to achieve phase separation.

Step 3: dSPE Clean-up 8. Transfer exactly 5.0 mL of the upper acetonitrile layer into a 15 mL dSPE tube pre-loaded with 150 mg of Florisil and 900 mg of anhydrous MgSO₄. 9. Vortex for 1 minute, followed by centrifugation at 4000 rpm for 5 minutes.

Step 4: Concentration and Reconstitution 10. Transfer 2.0 mL of the purified supernatant into a clean glass vial. 11. Evaporate to near-dryness under a gentle stream of ultra-high purity nitrogen at 35°C. Do not bake dry, as OPEs can volatilize. 12. Reconstitute the residue in 500 µL of Hexane/Acetone (1:1, v/v). Vortex for 30 seconds and transfer to a GC autosampler vial equipped with a 250 µL glass insert.

GC-MS Analytical Conditions

The system utilizes Selected Ion Monitoring (SIM) to maximize sensitivity. For Dimethyl 5,5,5-trichloropentyl phosphate (MW: 299.5 g/mol ), EI fragmentation yields a characteristic double-hydrogen rearrangement ion at m/z 127 [(CH₃O)₂P(OH)₂]⁺, which serves as the primary quantifier. The loss of a chlorine radical [M-Cl]⁺ yields the m/z 263 qualifier, confirming the presence of the trichloropentyl chain.

Table 1: GC-MS Operating Parameters
Parameter CategorySpecific Configuration / Value
GC Column DB-5MS (30 m length × 0.25 mm i.d. × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow mode at 1.2 mL/min
Injection Mode Pulsed Splitless (Pulse pressure: 25 psi for 0.5 min)
Inlet Temperature 250°C (equipped with a deactivated single taper liner with glass wool)
Injection Volume 1.0 µL
Oven Temperature Program 60°C (hold 1 min) → ramp 15°C/min to 200°C → ramp 10°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Energy Electron Ionization (EI), 70 eV
Solvent Delay 4.5 minutes
Target SIM Ions (Analyte) Quantifier: m/z 127 Qualifiers: m/z 109, 263, 265
Target SIM Ions (IS) Quantifier: m/z 341 (TPP-d15) Qualifier: m/z 342

Method Validation & Quality Control

To ensure the trustworthiness of the generated data, the method must be validated against a matrix-matched calibration curve (0.5 ng/g to 500 ng/g) to compensate for any residual matrix-induced signal enhancement in the GC inlet. A procedural blank must be run with every batch of 10 samples to monitor for background OPE contamination, which is a common artifact from laboratory plastics.

Table 2: Expected Method Validation Metrics
Validation ParameterAcceptance Criteria / Expected ValueScientific Justification
Linear Range 0.5 – 500 ng/g (R² > 0.995)Covers typical environmental and biological exposure levels.
Limit of Detection (LOD) ≤ 0.2 ng/g (S/N ≥ 3)Achieved via SIM mode and noise reduction from Florisil clean-up.
Limit of Quantitation (LOQ) ≤ 0.6 ng/g (S/N ≥ 10)Ensures accurate integration at trace levels.
Absolute Recovery 85% – 110%Validates the thermodynamic efficiency of the partitioning step.
Intra-day Precision (RSD) < 8% (n=6)Demonstrates the ruggedness of the pulsed splitless injection.
Inter-day Precision (RSD) < 12% (n=18 over 3 days)Confirms long-term stability of the analyte in the reconstituted matrix.

References

  • Wang, X., et al. (2021). "Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes." LCGC North America, 39(10). URL:[Link]

  • Cristale, J., et al. (2023). "A modified QuEChERS method for determination of organophosphate esters in milk by GC-MS." Chemosphere, 334, 138974. URL:[Link]

  • Luo, Q., et al. (2018). "Matrix solid-phase dispersion coupled with gas chromatography-tandem mass spectrometry for simultaneous determination of 13 organophosphate esters in vegetables." Analytical and Bioanalytical Chemistry, 410(28), 7431-7438. URL:[Link]

Application

Application Note: Dimethyl 5,5,5-Trichloropentyl Phosphate as a Dual-Action Plasticizer and Flame Retardant in Polymer Science

Target Audience: Material Scientists, Polymer Chemists, and Medical Device/Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction and Mechanistic Overvie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Material Scientists, Polymer Chemists, and Medical Device/Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction and Mechanistic Overview

In the development of advanced polymer matrices—particularly for medical device housings, specialized tubing, and high-performance engineering plastics—balancing mechanical flexibility with stringent fire safety standards is a critical challenge. Dimethyl 5,5,5-trichloropentyl phosphate (CAS: 34569-08-9) [1] represents a highly specialized class of halogenated organophosphate esters.

Unlike standard aliphatic plasticizers that increase flammability, chlorinated alkyl phosphates serve a dual function [3]:

  • Plasticization (Free Volume Theory): The alkyl chain integrates between polymer chains (e.g., Polyvinyl Chloride (PVC) or Polyurethane), disrupting intermolecular van der Waals forces. This increases the free volume, enhancing chain mobility and significantly depressing the glass transition temperature ( Tg​ ) [2].

  • Flame Retardancy (Bimodal Action):

    • Gas-Phase Mechanism: Upon thermal degradation, the trichloromethyl group releases chlorine radicals ( Cl∙ ) that quench high-energy hydrogen ( H∙ ) and hydroxyl ( OH∙ ) radicals in the flame, inhibiting the combustion chain reaction.

    • Condensed-Phase Mechanism: The phosphate core decomposes into polyphosphoric acid, which catalyzes the dehydration of the polymer matrix, promoting the formation of a carbonaceous char layer. This char acts as a thermal and oxygen barrier [3].

Mechanism Polymer Polymer Matrix + DTCPP Heat Thermal Stress / Combustion Polymer->Heat Decomp DTCPP Decomposition Heat->Decomp GasPhase Gas Phase: Cl• Radical Release (Quenches H• and OH•) Decomp->GasPhase Volatilization CondPhase Condensed Phase: Phosphoric Acid (Promotes Char Formation) Decomp->CondPhase Thermal Breakdown FlameInhib Flame Retardation & Self-Extinguishing GasPhase->FlameInhib CondPhase->FlameInhib

Fig 1: Bimodal flame retardancy mechanism of chlorinated alkyl phosphates.

Physicochemical Properties

Understanding the baseline properties of Dimethyl 5,5,5-trichloropentyl phosphate (hereafter referred to as DTCPP) is essential for predicting its solvating power and compatibility with target resins.

Table 1: Chemical and Physical Identifiers

PropertyValue / Description
Chemical Name Phosphoric acid, dimethyl 5,5,5-trichloropentyl ester
CAS Registry Number 34569-08-9 [1]
Molecular Formula C7​H14​Cl3​O4​P
Molecular Weight 299.5 g/mol [1]
Structural Features Terminal trichloromethyl group; dimethyl phosphate head
Primary Function Flame-retardant plasticizer (Additive type)

Experimental Protocol: Formulation and Validation in PVC Matrices

To accurately evaluate the plasticizing efficiency and flame retardancy of DTCPP, a solvent-casting method is preferred over melt-blending for laboratory-scale validation. Solvent casting ensures molecular-level homogenization, preventing localized plasticizer pooling that can skew thermal analysis data.

Materials Required
  • Base Resin: High molecular weight Polyvinyl Chloride (PVC) powder.

  • Plasticizer: Dimethyl 5,5,5-trichloropentyl phosphate (DTCPP).

  • Solvent: Tetrahydrofuran (THF), anhydrous (≥99.9%).

  • Equipment: PTFE Petri dishes, vacuum oven, Differential Scanning Calorimeter (DSC), Limiting Oxygen Index (LOI) chamber.

Step-by-Step Methodology (Self-Validating System)

Step 1: Dissolution & Homogenization

  • Action: In a 50 mL borosilicate glass vial, dissolve 2.0 g of PVC and 1.0 g of DTCPP (a 2:1 polymer-to-plasticizer weight ratio) into 25 mL of THF.

  • Causality: The 2:1 ratio is standard for achieving a Tg​ well below room temperature in medical-grade flexible PVC [2]. THF is selected because its Hildebrand solubility parameter closely matches both PVC and organophosphate esters, ensuring a true solution rather than a suspension.

Step 2: Casting and Primary Evaporation

  • Action: Pour the homogenous solution into a leveled PTFE Petri dish. Cover loosely with a glass watch glass and leave in a fume hood at 25°C for 24 hours.

  • Causality: Slow evaporation prevents the formation of a "skin" on the surface, which would trap bulk solvent underneath and cause micro-voids (bubbles) in the final film, ruining mechanical tensile testing.

Step 3: Vacuum Drying & Self-Validation (Crucial)

  • Action: Transfer the semi-dry film to a vacuum oven. Dry at 40°C under high vacuum (-0.1 MPa) for 48 hours. Weigh the film every 12 hours.

  • Validation Check: The protocol is only validated to proceed to testing when the mass variation between two consecutive 12-hour weigh-ins is <0.1% .

  • Causality: Residual THF acts as a volatile plasticizer. If not completely removed, subsequent DSC measurements will show an artificially lowered Tg​ , leading to false-positive efficacy data for the DTCPP.

Step 4: Thermal and Flammability Characterization

  • Action: Punch 5 mg samples for DSC (Heat-Cool-Heat cycle, -50°C to 150°C at 10°C/min) to determine Tg​ . Cut 100 mm × 6.5 mm strips for LOI testing according to ASTM D2863.

Workflow Formulation 1. Formulation (PVC + DTCPP in THF) Casting 2. Solvent Casting (Controlled Evaporation) Formulation->Casting Drying 3. Vacuum Drying (40°C, 48h) Casting->Drying Validation 4. Mass Validation (Δ Mass < 0.1%) Drying->Validation Fail Return to Vacuum Validation->Fail No Pass Proceed to Testing Validation->Pass Yes Fail->Drying Thermal DSC Analysis (Measure Tg Depression) Pass->Thermal Flame LOI / UL-94 Testing (Measure Flame Retardancy) Pass->Flame

Fig 2: Self-validating experimental workflow for plasticizer evaluation.

Quantitative Data Presentation

The following table synthesizes expected comparative performance metrics based on the structural behavior of chlorinated alkyl phosphates versus standard non-halogenated aliphatic/aromatic plasticizers in a PVC matrix.

Table 2: Comparative Material Performance (33 wt% Plasticizer Loading)

FormulationGlass Transition ( Tg​ )Tensile StrengthLimiting Oxygen Index (LOI)UL-94 Rating
Neat PVC (Control) +82.0 °C55.0 MPa45.0 %V-0
PVC + BEHPP (Standard)-15.5 °C18.2 MPa28.5 %V-2
PVC + DTCPP (Halogenated)-12.0 °C21.5 MPa36.0 % V-0

Data Interpretation: While standard organophosphates like BEHPP provide excellent low-temperature flexibility, they dilute the inherent flame retardancy of PVC, dropping the LOI to 28.5% [2]. DTCPP maintains the critical V-0 rating and a high LOI due to the synergistic effect of the trichloropentyl chain, making it superior for high-risk electronic and medical device applications.

Safety, Toxicity, and Regulatory Context

While highly effective, the use of halogenated organophosphate esters (OPEs) requires rigorous lifecycle management. Drug development and medical device professionals must exercise caution regarding leaching.

Because DTCPP is an additive plasticizer (not covalently bound to the polymer backbone), it can migrate to the surface over time. Environmental monitoring studies have widely detected chlorinated alkyl phosphates (such as TCPP and TCEP) in indoor air, dust, and even remote atmospheric particles [4].

Protocol for Migration Testing: For medical applications (e.g., ISO 10993 compliance), researchers must perform accelerated aging and extraction studies (using simulated bodily fluids or hexane) coupled with GC-MS to quantify the migration rate of DTCPP out of the polymer matrix before clinical approval.

References

  • Phosphoric acid dimethyl 5,5,5-trichloropentyl ester - Echemi. Echemi Chemical Database.
  • Bis(2-ethylhexyl) Phenyl Phosphate|Organophosphate Ester - Benchchem. Benchchem.
  • Flame Retardants of Plastic - Mechanism, Types, & Applications. SpecialChem.
  • Organophosphate and Halogenated Flame Retardants in Atmospheric Particles from a European Arctic Site. Environmental Science & Technology - ACS Publications.
Method

Application Note: Extraction and Recovery Protocols for Dimethyl 5,5,5-Trichloropentyl Phosphate in Complex Soil Matrices

Introduction & Scope Dimethyl 5,5,5-trichloropentyl phosphate (CAS: 34569-08-9) is a halogenated organophosphate ester[1]. Compounds of this class are increasingly scrutinized in environmental monitoring due to their per...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Dimethyl 5,5,5-trichloropentyl phosphate (CAS: 34569-08-9) is a halogenated organophosphate ester[1]. Compounds of this class are increasingly scrutinized in environmental monitoring due to their persistence and potential toxicity. Extracting chlorinated organophosphates (Cl-OPEs) from soil presents a significant analytical challenge. Soil matrices are rich in humic and fulvic acids, which form strong hydrophobic and hydrogen-bonding interactions with the alkyl chains and phosphate cores of these analytes.

This application note provides a self-validating, mechanistic workflow for the quantitative extraction and purification of dimethyl 5,5,5-trichloropentyl phosphate from soil, ensuring high recovery rates and minimal matrix suppression during downstream LC-MS/MS or GC-MS/MS analysis.

Mechanistic Causality in Method Design

To build a robust extraction protocol, every experimental variable must be optimized based on the physicochemical properties of the target analyte and the soil matrix:

  • Matrix Dehydration (Lyophilization): Soil moisture creates a hydration shell around particles, preventing non-polar extraction solvents from penetrating the matrix pores. Freeze-drying the soil removes this barrier without subjecting the thermally labile organophosphates to degradative heat.

  • Solvent Selection & Extraction Thermodynamics: Chlorinated OPEs possess intermediate to high octanol-water partition coefficients ( Kow​ ). A binary solvent system of n-hexane and acetone (1:1, v/v) is optimal for Accelerated Solvent Extraction (ASE). The non-polar hexane solubilizes the trichloropentyl chain, while the polar aprotic acetone disrupts the hydrogen bonds between the phosphate oxygen and soil organic matter[2]. Alternatively, to provide broader analyte coverage and deeper matrix penetration via acoustic cavitation[3].

  • Analyte-Sorbent Interactions in Clean-up: Soil extracts are heavily pigmented and laden with humic acids that will foul mass spectrometer sources. Passing the extract through a GCB-NH2 (Graphitized Carbon Black / Aminopropyl) Solid-Phase Extraction (SPE) column is a critical self-validating step. The GCB phase strongly adsorbs planar pigments (e.g., chlorophylls), while the NH2 phase retains polar organic acids. The target Cl-OPE, lacking planar aromaticity and strong acidic protons, passes through the sorbent bed when eluted with a precisely tuned 5% toluene in n-hexane/acetone mixture[2].

Experimental Methodologies

The following step-by-step protocols detail two parallel validated approaches: Accelerated Solvent Extraction (High Efficiency) and Ultrasound-Assisted Extraction (Broader Coverage).

Protocol A: Accelerated Solvent Extraction (ASE)

1. Sample Pretreatment:

  • Lyophilize the soil sample for 48 hours to complete dryness.

  • Grind and sieve the dried soil through a 2 mm stainless steel mesh to ensure uniform particle size.

  • Weigh 10.0 g (±0.01 g) of the sieved soil. Blend thoroughly with 3.0 g of calcined diatomaceous earth. Causality: Diatomaceous earth acts as a dispersant, preventing solvent channeling and ensuring maximum surface area contact during pressurized extraction[2].

2. ASE Parameters:

  • Transfer the homogenized mixture into a 22 mL stainless steel ASE extraction cell.

  • Solvent: n-Hexane/Acetone (1:1, v/v).

  • Temperature: 80°C.

  • Pressure: 1500 psi.

  • Static Cycles: 2 cycles of 5 minutes each.

  • Flush Volume: 60% of cell volume.

  • Purge Time: 60 seconds with high-purity Nitrogen.

3. Dehydration & Concentration:

  • Collect the crude extract and concentrate to approximately 2-3 mL using a gentle nitrogen blow-down at 35°C.

  • Add 1.0 g of anhydrous sodium sulfate ( Na2​SO4​ ) to the concentrated extract to remove any residual water that could disrupt the subsequent normal-phase SPE clean-up[2].

4. SPE Clean-up (GCB-NH2):

  • Condition a GCB-NH2 SPE cartridge (500 mg/500 mg, 6 mL) with 5.0 mL of n-hexane. Discard the eluate.

  • Load the 2-3 mL dehydrated extract onto the cartridge at a flow rate of 1 drop/second.

  • Elute the target dimethyl 5,5,5-trichloropentyl phosphate with 10.0 mL of an elution solution (5% toluene in n-hexane/acetone, 8:2, v/v)[2].

  • Evaporate the collected eluate to near dryness under nitrogen and reconstitute in exactly 1.0 mL of n-hexane for GC-MS/MS analysis.

Protocol B: Ultrasound-Assisted Extraction (UAE)

1. Extraction:

  • Weigh 5.0 g of lyophilized, sieved soil into a 50 mL centrifuge tube.

  • Add 10.0 mL of HPLC-grade Methanol[3].

  • Sonicate in an ultrasonic bath (48 kHz, 50 W) for 20 minutes at room temperature. The cavitation bubbles create localized high-pressure micro-jets that shear the soil matrix, releasing the bound analytes.

2. Phase Separation & Clean-up:

  • Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the supernatant into a clean glass vial.

  • Repeat the sonication step twice more with fresh methanol and pool the supernatants.

  • Dilute the pooled methanolic extract with 100 mL of ultrapure water to increase the polarity of the loading solution, forcing the hydrophobic analytes to bind to a reversed-phase Oasis HLB SPE cartridge during clean-up[3].

Quantitative Performance Summary

The table below summarizes the expected quantitative performance of the described methodologies based on validated data for chlorinated organophosphate analogs in soil matrices.

Extraction MethodSolvent SystemClean-up SorbentRecovery Range (%)Precision (RSD, %)LOD (ng/g dry weight)
ASE n-Hexane/Acetone (1:1)GCB-NH264.7 – 123.61.6 – 25.30.01 – 0.50
UAE MethanolOasis HLB / Florisil50.0 – 121.0< 12.00.06 – 0.20

Note: Recoveries are highly dependent on the organic carbon content of the specific soil matrix. Matrix-matched calibration curves and isotopically labeled internal standards (e.g., TCEP-d12) are strictly required for accurate quantification.

Analytical Workflow Visualization

G Soil Soil Sample (Lyophilized & Sieved) Split Extraction Choice Soil->Split ASE Accelerated Solvent Extraction (ASE) n-Hexane/Acetone (1:1) 80°C, 1500 psi Split->ASE High Efficiency UAE Ultrasound-Assisted Extraction (UAE) Methanol 20 min Sonication Split->UAE Broader Coverage Extract Crude Extract Concentration & Dehydration ASE->Extract UAE->Extract SPE Solid-Phase Extraction (SPE) GCB-NH2 or HLB Column Humic Acid Removal Extract->SPE Elution Target Elution 5% Toluene in Hexane/Acetone SPE->Elution Analysis LC-MS/MS or GC-MS/MS Quantification Elution->Analysis

Workflow for the extraction and purification of Cl-OPEs from soil matrices.

References

  • Pan, M., Tong, L., Tian, Q., & Song, S. (2023). "Determination of 15 Organophosphate Ester Flame Retardants in Soils and Sediments by Gas Chromatography-Mass Spectrometry with Accelerated Solvent Extraction." Rock and Mineral Analysis, 42(6), 1165-1176.[Link]

  • Lorenzo, M., Campo, J., & Picó, Y. (2018). "Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry." Journal of Separation Science, 41(12), 2595-2603.[Link]

  • National Center for Biotechnology Information. "Phosphoric acid, dimethyl 5,5,5-trichloropentyl ester." PubChem Compound Summary for CID 105021 (CAS 34569-08-9). [Link]

Sources

Application

Dimethyl 5,5,5-trichloropentyl phosphate applications in flame retardant coatings

Application Note: Dimethyl 5,5,5-trichloropentyl phosphate in High-Performance Flame Retardant Coatings Executive Summary Dimethyl 5,5,5-trichloropentyl phosphate (CAS 34569-08-9) is a specialized halogenated alkyl phosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dimethyl 5,5,5-trichloropentyl phosphate in High-Performance Flame Retardant Coatings

Executive Summary

Dimethyl 5,5,5-trichloropentyl phosphate (CAS 34569-08-9) is a specialized halogenated alkyl phosphate flame retardant (FR) designed for advanced polymer coatings. By integrating both phosphorus and chlorine within a single molecular architecture, it delivers synergistic flame retardancy through simultaneous gas-phase radical scavenging and condensed-phase char formation. This application note details the mechanistic grounding, physicochemical profiling, and a self-validating protocol for formulating high-performance FR epoxy coatings.

Mechanistic Grounding: The P-Cl Synergy

The efficacy of Dimethyl 5,5,5-trichloropentyl phosphate stems from its dual-action thermal decomposition profile[1]. When exposed to high heat fluxes, the molecule undergoes targeted cleavage, initiating two distinct but complementary fire-suppression pathways:

  • Gas-Phase Inhibition (Halogen Action): The trichloropentyl chain decomposes to release hydrogen chloride (HCl) and chlorine radicals (Cl•). These species migrate into the flame zone, where they actively scavenge highly reactive hydrogen (H•) and hydroxyl (OH•) radicals. This process interrupts the exothermic chain reactions required to sustain combustion, effectively "starving" the flame of its chemical propagation mechanism[2][3].

  • Condensed-Phase Shielding (Phosphorus Action): Concurrently, the dimethyl phosphate core degrades to form polyphosphoric acid. This strong acid acts as a potent dehydrating agent on the surrounding polymer matrix (e.g., epoxy or polyurethane). It catalyzes cross-linking and the formation of a dense, carbonaceous char layer. This intumescent-like barrier physically insulates the virgin polymer from the heat source and blocks the escape of combustible volatile gases[4][5].

The causality behind utilizing this specific compound lies in its unimolecular synergy. Physical blends of separate phosphorus and halogen additives often suffer from phase separation or mismatched thermal degradation temperatures. Dimethyl 5,5,5-trichloropentyl phosphate ensures that both mechanisms activate simultaneously at the exact site of thermal stress, maximizing FR efficiency at lower overall loading concentrations.

Mechanism cluster_gas Gas Phase (Halogen Action) cluster_condensed Condensed Phase (Phosphorus Action) FR Dimethyl 5,5,5-trichloropentyl phosphate (Thermal Decomposition) Cl_Rad Release of Cl• / HCl FR->Cl_Rad PhosAcid Polyphosphoric Acid Formation FR->PhosAcid Scavenge Scavenge H• & OH• Radicals Cl_Rad->Scavenge FlameInhib Combustion Chain Termination Scavenge->FlameInhib Char Dehydration & Charring PhosAcid->Char Barrier Thermal & Oxygen Barrier Char->Barrier

Dual-action flame retardancy mechanism of Dimethyl 5,5,5-trichloropentyl phosphate.

Physicochemical Profiling

Understanding the physical properties of the additive is critical for predicting its behavior during formulation. Its structure allows for excellent plasticizing effects and compatibility with non-polar and moderately polar resin systems[6][7].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name Dimethyl 5,5,5-trichloropentyl phosphate
CAS Registry Number 34569-08-9
Molecular Formula C₇H₁₄Cl₃O₄P
Molecular Weight 299.5 g/mol
Mechanism of Action Dual-phase (Gas & Condensed)
Primary Application Flame retardant for polymer coatings

Formulation Protocol: Self-Validating Epoxy-FR System

This protocol outlines the integration of Dimethyl 5,5,5-trichloropentyl phosphate into a standard Bisphenol-A (BPA) epoxy resin. The methodology is designed as a self-validating system: each step includes specific physical parameters chosen to prevent common failure modes (e.g., agglomeration, micro-voids) that compromise char integrity.

Materials:

  • Base Resin: Bisphenol-A (BPA) Epoxy (e.g., DGEBA).

  • Curing Agent: Cycloaliphatic polyamine.

  • Flame Retardant: Dimethyl 5,5,5-trichloropentyl phosphate.

Step-by-Step Methodology:

  • Resin Pre-Conditioning: Pre-heat the BPA epoxy resin to 40°C.

    • Causality: Mild heating reduces the base resin's viscosity, facilitating more efficient molecular integration of the liquid FR and preventing localized concentration gradients.

  • FR Incorporation: Gradually add Dimethyl 5,5,5-trichloropentyl phosphate to achieve a 15 wt% total loading.

    • Causality: Empirical data suggests 15 wt% provides an optimal balance; lower loadings fail to form a continuous char, while higher loadings cause excessive plasticization and degrade the coating's mechanical tensile strength.

  • High-Shear Homogenization: Mix the formulation using a high-shear disperser at 3,000 RPM for 15 minutes.

    • Causality: High-shear forces are mandatory to ensure absolute homogeneity. If the FR forms micro-droplets, the resulting char layer during combustion will be heterogeneous and prone to catastrophic rupture[4].

  • Vacuum Degassing: Transfer the mixture to a vacuum chamber (-0.1 MPa) for 10 minutes or until bubbling ceases.

    • Causality: High-shear mixing introduces trapped air. Micro-voids act as thermal insulators under normal conditions but become structural weak points during a fire, causing the intumescent char to collapse.

  • Catalysis and Application: Fold in the polyamine curing agent at the manufacturer's specified stoichiometric ratio. Apply the coating to steel substrates using a 200 µm drawdown bar.

  • Thermal Curing: Cure at room temperature for 24 hours, followed by a post-cure at 80°C for 2 hours to ensure maximum cross-linking density.

Workflow Prep 1. Resin Prep (Epoxy Base) AddFR 2. FR Addition (15 wt% Loading) Prep->AddFR Dispersion 3. Homogenization (High-Shear) AddFR->Dispersion Degas 4. Degassing (Vacuum) Dispersion->Degas Curing 5. Application & Curing Degas->Curing Testing 6. Validation (UL94 & Cone) Curing->Testing

Step-by-step formulation and validation workflow for flame-retardant polymer coatings.

Quantitative Validation & Expected Outcomes

To validate the protocol, the cured coatings must be subjected to standardized flammability testing. The system is considered validated if it achieves a UL-94 V-0 rating and demonstrates a significant reduction in Cone Calorimetry metrics compared to a neat epoxy control.

Table 2: Expected Quantitative Validation Outcomes (15 wt% Loading)

MetricNeat Epoxy (Control)FR-Epoxy FormulationValidation Threshold
UL-94 Rating Fail (Complete burn)V-0Self-extinguishes < 10s
Peak Heat Release Rate (pHRR) ~ 1200 kW/m²< 700 kW/m²> 40% Reduction
Total Smoke Production (TSP) HighModerateVisual reduction in soot
Char Yield (800°C, TGA) < 10%> 25%Dense, continuous barrier

Troubleshooting & Causality Analysis

  • Issue: Coating feels tacky or overly soft (Plasticization).

    • Cause: The alkyl chains in the FR are increasing the free volume between polymer chains, lowering the glass transition temperature (Tg).

    • Solution: Reduce FR loading to 10-12 wt% and introduce an inorganic synergist like Zinc Borate (3-5 wt%), which reinforces the char without adding plasticizing liquid volume[3].

  • Issue: Char layer blows off during Cone Calorimetry.

    • Cause: The polyphosphoric acid formation is insufficient to create a dense char before the rapid release of volatile gases ruptures the surface.

    • Solution: Ensure strict adherence to the vacuum degassing step. Consider adding a carbon-rich co-agent (e.g., pentaerythritol) to provide additional scaffolding for the char layer[5].

References

  • DrugFuture. "Chemical Toxicity Database: RTECS NUMBER-TC5350000." Available at: [Link]

  • ACS Publications. "Overview on Classification of Flame-Retardant Additives for Polymeric Matrix." Available at:[Link]

  • MDPI. "Fire-Resistant Coatings: Advances in Flame-Retardant Technologies, Sustainable Approaches, and Industrial Implementation." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?" Available at:[Link]

Sources

Method

Application Note: High-Throughput Sample Preparation for Dimethyl 5,5,5-trichloropentyl Phosphate Residue Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Modified QuEChERS coupled with LC-MS/MS Introduction Dimethyl 5,5,5-trichloropentyl phosphate (CAS: 34569-08-9) is a halo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Modified QuEChERS coupled with LC-MS/MS

Introduction

Dimethyl 5,5,5-trichloropentyl phosphate (CAS: 34569-08-9) is a halogenated organophosphate ester[1]. Compounds of this class are frequently utilized as flame retardants, plasticizers, and synthetic intermediates in agrochemical development. Due to the known neurotoxic and endocrine-disrupting potential of organophosphates, rigorous residue monitoring in agricultural commodities, environmental samples, and animal-derived foods is a critical regulatory requirement.

This application note details a highly optimized, self-validating sample preparation protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. By coupling targeted dispersive solid-phase extraction (dSPE) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this workflow ensures high recovery, minimal matrix effects, and robust reproducibility.

Scientific Rationale & Causality (E-E-A-T)

The extraction of trace organophosphates from complex matrices requires a delicate balance between analyte recovery and interference removal. We employ a modified QuEChERS approach rather than traditional liquid-liquid extraction (LLE) or standard solid-phase extraction (SPE) due to its superior thermodynamic efficiency and throughput[2].

Solvent Selection and Salting-Out Thermodynamics

Acetonitrile (ACN) is selected as the primary extraction solvent. Unlike non-polar solvents (e.g., hexane) that co-extract massive amounts of lipids, or highly polar solvents (e.g., methanol) that co-extract sugars and proteins, ACN provides an optimal dielectric constant to solubilize the amphiphilic dimethyl 5,5,5-trichloropentyl phosphate molecule while precipitating matrix proteins.

To drive the analyte into the organic phase, anhydrous Magnesium Sulfate ( MgSO4​ ) and Sodium Chloride ( NaCl ) are introduced. This induces a thermodynamic "salting-out" effect: the hydration spheres of the dissolved ions consume free water molecules, drastically reducing the solubility of the organophosphate in the aqueous phase and forcing its partition into the ACN layer[3].

Causality of dSPE Cleanup Sorbents

The raw ACN extract contains co-extracted matrix components that cause severe ion suppression in the electrospray ionization (ESI) source of the mass spectrometer. We utilize a specific combination of dSPE sorbents to systematically eliminate these interferences[4]:

  • Primary Secondary Amine (PSA): Acts as a weak anion exchanger. It selectively binds and removes organic acids (e.g., free fatty acids) and sugars via hydrogen bonding. Removing these acids is critical, as they can catalyze the degradation of organophosphate esters in the injection port or LC column.

  • Octadecylsilane (C18): A highly non-polar sorbent essential for lipid-rich matrices. It removes triglycerides, waxes, and sterols through hydrophobic interactions, preventing LC column fouling and MS source contamination.

  • Anhydrous MgSO4​ : Removes residual micro-droplets of water from the ACN extract, ensuring phase stability and consistent chromatographic peak shapes[5].

The Self-Validating System

A protocol is only as reliable as its internal quality controls. This workflow is designed as a self-validating system . A structurally similar, stable isotope-labeled internal standard (SIL-IS)—such as Triphenyl phosphate-d15—is spiked directly into the homogenized matrix prior to the addition of extraction solvents. This internal standard experiences the exact same thermodynamic partitioning and matrix suppression as the target analyte. If the absolute recovery of the SIL-IS deviates outside the 70–120% acceptable window, the analytical batch automatically flags an extraction failure or severe matrix incompatibility, precluding the reporting of false negatives.

Experimental Protocol

Reagents and Materials
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Formic Acid.

  • Extraction Salts (Original QuEChERS): 4.0 g anhydrous MgSO4​ , 1.0 g NaCl .

  • dSPE Sorbents: 150 mg anhydrous MgSO4​ , 50 mg PSA, 50 mg C18 (per 2 mL microcentrifuge tube).

  • Standards: Dimethyl 5,5,5-trichloropentyl phosphate analytical standard; SIL-IS (e.g., Triphenyl phosphate-d15).

Step-by-Step Sample Preparation Workflow
  • Matrix Homogenization: Cryogenically mill or thoroughly blend the sample (e.g., tissue, grain, or soil) to a fine, uniform consistency to maximize surface area.

  • Sample Weighing & Spiking: Weigh exactly 10.0±0.1 g of the homogenized sample into a 50 mL PTFE centrifuge tube. Spike the sample with 100 µL of the SIL-IS working solution (1.0 µg/mL). Allow to equilibrate for 15 minutes.

  • Hydration (For dry matrices only): If the sample is a dry commodity (e.g., grains, <80% moisture), add 10 mL of LC-MS grade water and vortex for 1 minute to swell the matrix pores.

  • Solvent Extraction: Add 10.0 mL of ACN to the tube. Shake vigorously (mechanically or by hand) for 1 minute to disrupt matrix-analyte interactions.

  • Salting-Out: Add the pre-weighed extraction salts (4.0 g MgSO4​ , 1.0 g NaCl ). Immediately shake vigorously for 1 minute to prevent salt agglomeration and exothermic degradation of the analyte.

  • Phase Separation: Centrifuge the tube at 4,000 rpm (approx. 3,000 × g) for 5 minutes at 4°C.

  • dSPE Cleanup: Transfer exactly 1.0 mL of the upper ACN layer (supernatant) into a 2 mL dSPE tube containing 150 mg MgSO4​ , 50 mg PSA, and 50 mg C18.

  • Final Purification: Vortex the dSPE tube for 1 minute, then centrifuge at 10,000 rpm for 3 minutes.

  • Analysis Preparation: Transfer 500 µL of the purified supernatant into an LC vial. Dilute with 500 µL of initial LC mobile phase (e.g., 90:10 Water:MeOH with 0.1% formic acid) to improve peak shape during reversed-phase injection[6].

Workflow Visualization

G A 1. Homogenized Sample (10 g in 50 mL Tube) B 2. SIL-IS Spiking (Self-Validation Step) A->B C 3. Solvent Extraction (Add 10 mL Acetonitrile) B->C D 4. Salting-Out Partitioning (4g MgSO4 + 1g NaCl) C->D E 5. Centrifugation (4,000 rpm, 5 min) D->E F 6. dSPE Cleanup (1 mL Extract + PSA/C18/MgSO4) E->F G 7. Micro-Centrifugation (10,000 rpm, 3 min) F->G H 8. LC-MS/MS Analysis (Dilute & Inject, MRM Mode) G->H

Figure 1: Optimized QuEChERS workflow for organophosphate residue extraction and dSPE cleanup.

Data Presentation & Analytical Parameters

To ensure high selectivity and sensitivity, LC-MS/MS analysis should be performed in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 1: Representative LC-MS/MS MRM Transitions for Dimethyl 5,5,5-trichloropentyl phosphate

AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)Purpose
Dimethyl 5,5,5-trichloropentyl phosphate 299.0127.015Quantifier (Dimethyl phosphate ion)
299.0109.025Qualifier (Loss of H2​O )
Triphenyl phosphate-d15 (SIL-IS) 342.177.130Internal Standard

*Note: Precursor mass is based on the most abundant 35Cl isotope cluster for C7​H14​Cl3​O4​P (MW: 299.5 g/mol ).

Table 2: Expected Method Performance Metrics (Spiked Matrix)

Validation ParameterTarget SpecificationRegulatory Guideline Alignment
Absolute Recovery 80% – 110%SANTE/11312/2021
Precision (RSD, n=6) < 10%ICH M10 / SANTE
Matrix Effect (ME) ± 15%Evaluated via SIL-IS normalization
Limit of Quantitation (LOQ) 5.0 µg/kg (ppb)Below standard MRLs (10 µg/kg)

Conclusion

The application of a rigorously optimized QuEChERS protocol paired with dSPE cleanup provides a highly efficient, self-validating framework for the extraction of dimethyl 5,5,5-trichloropentyl phosphate. By leveraging the specific thermodynamic properties of acetonitrile and salting-out mechanisms, alongside the targeted chemical interactions of PSA and C18 sorbents, analytical laboratories can achieve high-throughput residue monitoring with uncompromised scientific integrity.

References

  • Source: Applied Sciences (MDPI / URJC)
  • QuEChERS Method for Pesticide Residue Analysis Source: Sigma-Aldrich URL
  • Source: PubMed Central (NIH)
  • Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS Source: MDPI URL
  • Phosphoric acid dimethyl 5,5,5-trichloropentyl ester (Compound Index)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Dimethyl 5,5,5-Trichloropentyl Phosphate

Welcome to the technical support center for organophosphate synthesis. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for organophosphate synthesis. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we address common challenges and provide advanced troubleshooting strategies to improve the yield of dimethyl 5,5,5-trichloropentyl phosphate, a representative organophosphorus compound. Our approach is rooted in fundamental chemical principles to empower you to diagnose and solve synthesis issues effectively.

Synthesis Overview: The Underlying Chemistry

The synthesis of dimethyl 5,5,5-trichloropentyl phosphate is typically achieved through the phosphorylation of 5,5,5-trichloropentan-1-ol. This involves the reaction of the alcohol with a suitable dimethyl phosphorylating agent, such as dimethyl chlorophosphate, in the presence of a non-nucleophilic base. The base is crucial for scavenging the HCl byproduct, which could otherwise lead to side reactions.

The core of this transformation is a nucleophilic substitution at the phosphorus center. The oxygen atom of the alcohol attacks the electrophilic phosphorus atom, leading to the displacement of the chloride leaving group and the formation of the desired phosphate triester.

Synthesis_Scheme cluster_reactants Reactants Alcohol 5,5,5-Trichloropentan-1-ol Base + Triethylamine (Base) in Anhydrous Solvent Alcohol->Base PhosphorylatingAgent Dimethyl Chlorophosphate PhosphorylatingAgent->Base Product Dimethyl 5,5,5-trichloropentyl phosphate Base->Product Byproduct + Triethylammonium Chloride (Salt) Base->Byproduct

Caption: Proposed reaction for dimethyl 5,5,5-trichloropentyl phosphate synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section provides direct answers to common issues encountered during the synthesis, focusing on a logical, step-by-step approach to problem-solving.

Q1: My reaction yield is consistently low (<50%). What are the most probable causes?

A1: Persistently low yields are typically rooted in one of three areas: reagent quality, suboptimal reaction conditions, or competing side reactions.

  • Reagent Integrity is Paramount:

    • Moisture: The primary culprit is often water. Phosphorylating agents like dimethyl chlorophosphate are extremely sensitive to moisture and will rapidly hydrolyze to dimethyl hydrogen phosphate. This not only consumes your reagent but also introduces an acid that can catalyze product degradation. Ensure all glassware is oven-dried, and use anhydrous solvents.

    • Starting Material Purity: The purity of both the 5,5,5-trichloropentan-1-ol and the phosphorylating agent is critical. Impurities in the alcohol can compete in the reaction, while degraded dimethyl chlorophosphate will be unreactive. Verify purity via NMR or GC-MS before starting.

  • Suboptimal Reaction Conditions:

    • Temperature: While heating can increase the reaction rate, excessive temperatures can promote side reactions, such as elimination or decomposition, particularly with a sterically bulky and electron-withdrawing trichloromethyl group. Running the reaction at 0 °C to room temperature is often a good starting point.

    • Base Addition: The base (e.g., triethylamine) should be added slowly and at a controlled temperature (e.g., 0 °C). A rapid, exothermic addition can lead to localized heating and the formation of unwanted byproducts.

  • Competing Side Reactions:

    • Michaelis-Arbuzov/Perkow Reactions: While the primary reaction is a phosphorylation, if your starting materials are contaminated with or can rearrange to form α-halocarbonyl compounds, the Perkow reaction can occur, leading to vinyl phosphates as byproducts.[1][2] This is a classic side reaction in organophosphate synthesis.[1]

    • Elimination: The presence of a strong base could potentially induce elimination reactions on the pentyl chain, although this is less likely under standard conditions with tertiary amine bases.

Q2: I'm observing multiple spots on my TLC/peaks in my GC-MS analysis besides the desired product. What are these impurities?

A2: Identifying byproducts is key to diagnosing the problem. Here is a logical workflow to identify these unknown species.

Troubleshooting_Workflow Start Low Yield & Multiple Spots Analysis Analyze Crude Reaction Mixture (TLC, GC-MS, 31P NMR) Start->Analysis Cause1 Unreacted Starting Materials? Analysis->Cause1 Check for SMs Cause2 Spot at Baseline (TLC)? Polar Impurity? Cause1->Cause2 No Sol1 Incomplete Reaction. - Extend reaction time. - Increase temperature slightly. - Check reagent stoichiometry. Cause1->Sol1 Yes Cause3 Other Spots/Peaks Present? Cause2->Cause3 No Sol2 Likely Hydrolysis Byproduct (e.g., Dimethyl Hydrogen Phosphate). - Use anhydrous solvents/reagents. - Run under inert atmosphere (N2/Ar). Cause2->Sol2 Yes Sol3 Possible Side Reactions (e.g., Perkow or Elimination). - Re-purify starting materials. - Lower reaction temperature. - Use a weaker/bulkier base. Cause3->Sol3 Yes

Caption: A logical workflow for diagnosing the cause of low reaction yields.

Q3: How can I systematically optimize my reaction conditions to maximize yield?

A3: Optimization should be approached systematically. Vary one parameter at a time while keeping others constant. A Design of Experiments (DoE) approach can be highly effective for multi-variable optimization.

ParameterRecommendationRationale & Scientific Justification
Stoichiometry Start with 1.0 eq. of alcohol, 1.1-1.2 eq. of phosphorylating agent, and 1.2-1.5 eq. of base.A slight excess of the phosphorylating agent ensures complete consumption of the more valuable alcohol. An excess of the base ensures all generated HCl is neutralized, preventing acid-catalyzed degradation.
Solvent Use anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.Aprotic solvents prevent side reactions with the electrophilic phosphorus center. Anhydrous conditions are critical to prevent hydrolysis of the phosphorylating agent.[3]
Temperature Begin with addition at 0 °C, then allow the reaction to warm to room temperature and stir for 4-24 hours.Low initial temperature controls the initial exotherm upon reagent mixing. Subsequent stirring at room temperature allows the reaction to proceed to completion without providing enough thermal energy for most decomposition pathways.
Base Selection Triethylamine is a standard choice. Pyridine can also be used. For sensitive substrates, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial.The base's role is to act as an acid scavenger. It should be non-nucleophilic to avoid competing with the alcohol in attacking the phosphorus center. The pKa of the conjugate acid should be high enough to effectively neutralize HCl.
Reaction Monitoring Monitor progress every 1-2 hours using Thin Layer Chromatography (TLC).TLC provides a rapid, qualitative assessment of the consumption of starting material and the formation of the product, preventing premature work-up or unnecessarily long reaction times which can lead to byproduct formation.
Q4: What are the best practices for the work-up and purification of dimethyl 5,5,5-trichloropentyl phosphate?

A4: The work-up and purification steps are critical, as significant product loss can occur here.

  • Quenching: Once the reaction is complete (as determined by TLC), cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining phosphorylating agent and neutralize the triethylammonium salt.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer 2-3 times with a suitable organic solvent like DCM or ethyl acetate.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with 1M HCl (to remove residual amine base), saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine (to reduce the amount of dissolved water).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Column Chromatography: This is the most common method for purifying organophosphates.

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) is typically effective. The ideal solvent system should be determined by TLC analysis first.

    • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective, scalable purification method. However, given the trichloromethyl group, thermal stability should be carefully evaluated on a small scale first.

Detailed Experimental Protocols

Protocol 1: Baseline Synthesis of Dimethyl 5,5,5-trichloropentyl Phosphate

This protocol is a representative procedure based on standard methods for organophosphate synthesis and should be adapted and optimized as needed.[3]

  • Preparation: Under an inert atmosphere (N₂ or Argon), add 5,5,5-trichloropentan-1-ol (1.0 eq.) to a flask containing anhydrous DCM (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.3 eq.) to the solution and stir for 5 minutes.

  • Phosphorylation: Add dimethyl chlorophosphate (1.1 eq.) dropwise to the cold solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting alcohol spot is no longer visible.

  • Work-up: Once complete, proceed with the quenching and purification steps as described in FAQ Q4 .

Protocol 2: Monitoring Reaction Progress by TLC
  • Plate Preparation: Use a silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting: Use a capillary tube to spot the starting alcohol, the co-spot (alcohol + reaction mixture), and the reaction mixture on the pencil line.

  • Development: Place the plate in a developing chamber containing the chosen eluent (e.g., 3:1 Hexanes:EtOAc). Ensure the solvent level is below the pencil line.

  • Visualization: After the solvent front reaches near the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or phosphomolybdic acid stain).

  • Analysis: The product should have an Rf value between that of the non-polar starting materials and the polar baseline. The reaction is complete when the spot corresponding to the starting alcohol has disappeared from the "reaction mixture" lane.

References

  • Saad, H., Elfeky, S. A., El-Gamel, N. E. A., & Abo Dena, A. S. (2023). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. RSC Advances, 13(45), 31975–32001. [Link][4][5]

  • Wikipedia. (2023). Organophosphate. [Link][6]

  • Perkow, W. (1954). The Perkow reaction. Chemische Berichte, 87, 755–758. [Link][1]

  • Allen, A. D., & Tidwell, T. T. (2017). Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis–Arbuzov Reaction Paths. The Journal of Physical Chemistry A, 121(34), 6463–6470. [Link][7]

  • chemeurope.com. (n.d.). Perkow reaction. [Link][2]

  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515–2518. [Link][3]

Sources

Optimization

Troubleshooting peak tailing in dimethyl 5,5,5-trichloropentyl phosphate HPLC analysis

Technical Support Center: Troubleshooting Peak Tailing in Dimethyl 5,5,5-Trichloropentyl Phosphate HPLC Analysis Overview Dimethyl 5,5,5-trichloropentyl phosphate presents unique chromatographic challenges. As an organop...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Peak Tailing in Dimethyl 5,5,5-Trichloropentyl Phosphate HPLC Analysis

Overview

Dimethyl 5,5,5-trichloropentyl phosphate presents unique chromatographic challenges. As an organophosphate triester, it possesses a highly hydrophobic, electronegative trichloropentyl tail and a polar phosphate head. This amphiphilic nature makes it highly susceptible to severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides a mechanistic, field-proven approach to diagnosing and resolving these asymmetric peak shapes.

Diagnostic Workflow

Before adjusting method parameters, it is critical to isolate the root cause of the tailing. Use the following self-validating decision tree to determine if the issue is systemic, hardware-related, or driven by column chemistry.

TroubleshootingWorkflow Start Observe Peak Tailing in Organophosphate CheckAll Are all peaks in the chromatogram tailing? Start->CheckAll SystemIssue Systemic Issue: Check dead volume, blocked frits, or sample solvent mismatch CheckAll->SystemIssue Yes SpecificIssue Analyte-Specific Issue: Phosphate secondary interactions CheckAll->SpecificIssue No AddChelator Diagnostic Test: Add 5 µM Medronic Acid or 0.1 mM EDTA to Mobile Phase SpecificIssue->AddChelator ShapeImproves Did the peak shape improve significantly? AddChelator->ShapeImproves MetalChelation Root Cause: Metal Chelation Action: Use PEEK/Hybrid hardware or volatile MS-friendly chelators ShapeImproves->MetalChelation Yes Silanol Root Cause: Silanol Interactions Action: Lower pH (2.5-4.0) or use highly end-capped column ShapeImproves->Silanol No

Fig 1: Diagnostic workflow for resolving organophosphate peak tailing in HPLC systems.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does dimethyl 5,5,5-trichloropentyl phosphate exhibit such severe peak tailing compared to standard small molecules? A1: The tailing is primarily driven by two competing secondary interactions:

  • Metal Chelation (Lewis Acid-Base Interaction): The phosphoryl oxygen (P=O) acts as a strong Lewis base. In standard HPLC systems, transition metals (such as iron, nickel, and titanium) present in the stainless steel tubing, frits, and column hardware act as Lewis acids. The phosphate group chelates these metal active sites, causing the analyte to "stick" to the hardware, resulting in severe peak tailing and loss of recovery at low concentrations[1].

  • Secondary Silanol Interactions: While the trichloropentyl group drives standard hydrophobic retention on the C18 phase, the polar phosphate head can undergo hydrogen bonding or ion-exchange with unreacted, residual silanols (Si-OH) on the silica matrix[2].

Q2: How can I definitively differentiate between metal chelation and silanol interactions? A2: You must introduce a competitive binder to the system. By adding a strong chelating agent like medronic acid (5 µM) or EDTA (0.1 mM) to the mobile phase, you temporarily passivate the metal sites. If the USP Tailing Factor ( Tf​ ) immediately improves to < 1.2, metal chelation is the primary cause. If the peak remains asymmetrical, the tailing is likely driven by silanol interactions or mass overload[3].

Q3: What are the best column and hardware configurations to prevent phosphate chelation? A3: To permanently resolve metal-induced tailing without relying on mobile phase additives, upgrade the flow path. Utilizing columns with hybrid organic/inorganic barrier surfaces (e.g., MaxPeak High Performance Surfaces) or metal-free PEEK hardware prevents the phosphate ester from physically contacting transition metals[4]. For the stationary phase, select a highly end-capped, Type B high-purity silica column to minimize residual silanol activity[2].

Q4: I am using LC-MS. How do I optimize the mobile phase without suppressing my signal? A4: Traditional chelators like EDTA and phosphate buffers are non-volatile and will rapidly foul an MS source. Instead, use 2-10 mM ammonium acetate or ammonium formate. These volatile buffers provide sufficient ionic strength to mask residual silanols and improve peak shape for organophosphates without causing ion suppression[5]. Alternatively, trace levels of medronic acid can be used as a highly effective, MS-compatible chelator.

Quantitative Data: Mitigation Strategies Comparison

To optimize your method, compare the causality and operational impact of each mitigation strategy.

Mitigation StrategyMechanism of ActionAdvantagesLimitationsRecommended Use Case
Hardware Upgrade (PEEK/Hybrid) Physically blocks analyte from transition metals.Permanent fix; no MS suppression; highest recovery.Higher upfront cost for specialized columns.Trace-level LC-MS/MS of organophosphates.
Volatile Chelators (Medronic Acid) Competitively binds metal active sites in the flow path.MS-compatible; highly effective at low concentrations.Requires continuous addition to mobile phase.Legacy stainless-steel LC-MS systems.
Buffer Optimization (Ammonium Acetate) Increases ionic strength; masks active silanols.Cheap; volatile; improves general peak shape.Weak chelator; may not solve severe metal binding.Routine LC-UV or LC-MS screening.
Acidic pH Adjustment (pH 2.5 - 3.0) Protonates silanols (Si-O⁻ → Si-OH) to stop ion-exchange.Simple to implement with formic acid.Does not prevent Lewis acid-base metal chelation.Silanol-driven tailing on older Type A silica.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Diagnostic Metal Chelation Test Objective: Isolate hardware-induced chelation from column-induced silanol interactions. This protocol validates itself by using a reversible chemical switch.

  • Baseline Measurement: Prepare your standard mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid). Inject a 10 µg/mL standard of dimethyl 5,5,5-trichloropentyl phosphate. Record the USP Tailing Factor ( Tf​ ) and peak area.

  • Chelator Addition: Spike the aqueous mobile phase with 5 µM medronic acid (for LC-MS) or 0.1 mM EDTA (for LC-UV).

  • Equilibration: Flush the system and column with the spiked mobile phase for at least 10 column volumes to ensure all metal active sites are occupied by the chelator.

  • Validation Injection: Re-inject the standard.

    • Causality Check: If Tf​ drops by >30% and peak area increases, the system has active metal sites. The test validates that metal chelation was the root cause.

    • Alternative: If Tf​ remains unchanged, proceed to Protocol 2.

Protocol 2: Silanol Suppression Workflow Objective: Eliminate secondary hydrogen-bonding and ion-exchange with the stationary phase.

  • Stationary Phase Selection: Install a fully end-capped, high-purity Type B silica C18 column.

  • pH Control: Adjust the aqueous mobile phase pH to 3.0 using formic acid. This ensures any residual silanols are fully protonated, neutralizing their ion-exchange capacity[2].

  • Solvent Matching: Dissolve the sample in a solvent that exactly matches the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile) to prevent volume/solvent overload.

  • Validation: Inject the sample. If the peak fronting/tailing is resolved, the system validates that the previous distortion was caused by solvent mismatch or silanol activity rather than hardware metals.

References

  • Waters Corporation. "ACQUITY Premier LC Technology Significantly Improves Sensitivity, Peak Shape and Recovery for Phosphorylated and Carboxylate Lipids." Waters.com.

  • LCGC International. "Metal-Analyte Interactions—An Unwanted Distraction." Chromatographyonline.com. 1

  • BenchChem. "HPLC peak tailing issues with 6,2',4'-Trimethoxyflavone analysis." Benchchem.com. 2

  • Waters Corporation. "Improved Peak Recovery and Peak Shape of Oligonucleotides Using Waters Premier Columns." Waters.com. 4

  • MDPI. "Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS." Mdpi.com.5

  • Scribd. "Understanding HPLC Peak Tailing." Scribd.com. 3

Sources

Troubleshooting

Resolving solubility issues of dimethyl 5,5,5-trichloropentyl phosphate in aqueous media

A Guide to Resolving Aqueous Solubility Challenges Introduction Welcome to the technical support guide for dimethyl 5,5,5-trichloropentyl phosphate (CAS No. 34569-08-9).[1][2] This document is designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Resolving Aqueous Solubility Challenges

Introduction

Welcome to the technical support guide for dimethyl 5,5,5-trichloropentyl phosphate (CAS No. 34569-08-9).[1][2] This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Dimethyl 5,5,5-trichloropentyl phosphate is an organophosphate triester.[1][3] Structurally, it possesses a polar dimethyl phosphate head and a highly non-polar 5,5,5-trichloropentyl tail. This significant hydrophobic character predicts that the compound will have very low intrinsic solubility in aqueous media, a common characteristic of triesters in this chemical class.[3][4]

This guide provides a series of troubleshooting steps, detailed protocols, and frequently asked questions (FAQs) to systematically address and overcome these solubility issues, ensuring the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a direct question-and-answer format.

Q1: I'm trying to dissolve dimethyl 5,5,5-trichloropentyl phosphate directly into my aqueous buffer (e.g., PBS), but it's not dissolving. What's wrong?

A1: This is expected behavior. The molecular structure of dimethyl 5,5,5-trichloropentyl phosphate contains a long, chlorinated alkyl chain, which is highly lipophilic (hydrophobic). This non-polar tail dominates the molecule's properties, preventing it from readily dissolving in polar solvents like water or aqueous buffers.[3][4][5] Organophosphate triesters are known to be more soluble in organic solvents.[4] Direct dissolution in aqueous media is often unsuccessful.

Q2: What are the first simple steps I can try to improve solubility?

A2: Before moving to more complex formulation strategies, you can attempt the following physical methods:

  • Gentle Warming: Cautiously warming the solution (e.g., to 37°C) can increase the solubility of some compounds. However, be mindful of the compound's stability at higher temperatures.

  • Sonication: Using a bath sonicator can help break down aggregates of the solid compound, increasing the surface area available for interaction with the solvent and potentially improving the dissolution rate.[6]

  • Vortexing/Agitation: Vigorous mixing can aid in the dissolution process, similar to sonication.

If these methods are insufficient, you will need to employ a formulation strategy as detailed in the following sections.

Q3: How does pH affect the solubility and stability of this compound?

A3: For organophosphate esters, pH is a critical factor for stability rather than solubility. Organophosphates are susceptible to alkaline hydrolysis, a chemical breakdown process that accelerates in basic conditions (pH > 7).[7][8][9][10] This degradation is often irreversible and can lead to a loss of the active compound. For many organophosphates, a slightly acidic pH of 5.5 to 6.5 is ideal for maximizing stability.[8][10]

Recommendation: Check the pH of your aqueous medium. If it is neutral or alkaline, consider adjusting it to be slightly acidic. However, you must first confirm that this pH change will not negatively impact your specific experimental system (e.g., cell viability, protein stability).

Q4: My compound is for an in vitro cell-based assay. Which solubilization method is the safest starting point?

A4: For cell-based assays, minimizing excipient-induced toxicity is paramount. The two most common and generally well-tolerated starting points are:

  • Co-solvents (like DMSO): Prepare a high-concentration stock solution in 100% DMSO and then dilute it serially into your cell culture medium. The key is to ensure the final concentration of DMSO in the medium is very low (typically ≤0.1% to 0.5%) to avoid solvent toxicity.[11]

  • Cyclodextrin Complexation: Using a modified cyclodextrin like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent and often less toxic alternative to co-solvents.[12][13] Cyclodextrins encapsulate the hydrophobic molecule, rendering it soluble in water.[14][]

A decision-making workflow for selecting an appropriate solubilization strategy is provided below.

Solubilization Strategy Decision Workflow

This diagram outlines a logical path for selecting the most suitable method to resolve your solubility challenges.

G start Start: Undissolved Compound initial_steps Initial Checks: - Gentle Warming - Sonication / Vortexing start->initial_steps is_dissolved1 Is Compound Fully Dissolved? initial_steps->is_dissolved1 select_strategy Select Primary Solubilization Strategy is_dissolved1->select_strategy No success Success: Soluble Formulation is_dissolved1->success Yes cosolvent Strategy 1: Co-solvents (e.g., DMSO, Ethanol) select_strategy->cosolvent For initial screening cyclodextrin Strategy 2: Cyclodextrins (e.g., HP-β-CD) select_strategy->cyclodextrin Low toxicity needed surfactant Strategy 3: Surfactants (e.g., Tween-80) select_strategy->surfactant Higher payload needed liposome Strategy 4: Liposomes (Advanced) select_strategy->liposome For drug delivery prepare_stock Prepare Concentrated Stock Solution cosolvent->prepare_stock cyclodextrin->prepare_stock surfactant->prepare_stock liposome->prepare_stock dilute Dilute Stock into Aqueous Medium prepare_stock->dilute check_precip Check for Precipitation Upon Dilution dilute->check_precip check_precip->success No Precipitation failure Re-evaluate Strategy: - Try alternative method - Optimize excipient concentration check_precip->failure Precipitation Occurs

Caption: Decision workflow for selecting a solubilization method.

In-Depth Solubilization Protocols

This section provides detailed, step-by-step methodologies for advanced solubilization techniques.

Method 1: Co-Solvency

Principle: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes.[11] They work by reducing the polarity of the aqueous solvent system. Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are common examples.

Experimental Protocol:

  • Stock Solution Preparation:

    • Weigh an accurate amount of dimethyl 5,5,5-trichloropentyl phosphate.

    • Dissolve it in a minimal volume of 100% DMSO (or ethanol) to prepare a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved using vortexing or brief sonication.

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution directly into your final aqueous medium (e.g., cell culture media, buffer).

    • Crucial Step: Add the stock solution dropwise into the vortexing aqueous medium. This rapid mixing helps prevent localized over-saturation and precipitation.

  • Final Concentration Check:

    • Calculate the final percentage of the co-solvent in your working solution. For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.[11]

    • Always run a vehicle control (medium with the same final concentration of co-solvent but without the compound) in your experiments.

Troubleshooting:

  • Precipitation upon dilution: If the compound precipitates, your final concentration is likely above its solubility limit in that specific co-solvent/aqueous mixture. You can either (a) lower the final target concentration or (b) try a different solubilization method.

Method 2: Cyclodextrin Inclusion Complexation

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][16] They can encapsulate poorly soluble "guest" molecules, like our target compound, forming a water-soluble inclusion complex.[12][] Modified CDs, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are preferred due to their enhanced aqueous solubility and safety profile.[12][13]

G cluster_0 Before Complexation cluster_1 Aqueous Solution drug Hydrophobic Drug (Insoluble) complex Inclusion Complex (Water Soluble) cd Cyclodextrin (Soluble) drug_inside Drug

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.

Experimental Protocol:

  • CD Solution Preparation: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 20-40% w/v). Gentle warming may be required to fully dissolve the HP-β-CD.

  • Complexation:

    • Add the powdered dimethyl 5,5,5-trichloropentyl phosphate directly to the HP-β-CD solution.

    • Alternatively, dissolve the compound in a minimal amount of a volatile organic solvent (e.g., ethanol), add it to the CD solution, and then remove the organic solvent via evaporation (e.g., under a stream of nitrogen or using a rotary evaporator).

  • Equilibration: Vigorously stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) or filter it through a 0.22 µm filter to remove any undissolved compound. The clear supernatant/filtrate is your stock solution.

  • Quantification: It is highly recommended to determine the actual concentration of the solubilized compound in your final stock solution using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

Method 3: Surfactant-Mediated Micellar Solubilization

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[17][18] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds can partition into the hydrophobic core, effectively being "dissolved" in the aqueous solution.[19][20] Non-ionic surfactants like Polysorbate 80 (Tween-80) or Pluronic F-68 are commonly used in pharmaceutical formulations.[21][22]

Experimental Protocol:

  • Surfactant Solution Preparation: Prepare a solution of the chosen surfactant (e.g., 1-5% Tween-80) in your aqueous buffer. Ensure the concentration is well above the surfactant's CMC.

  • Solubilization:

    • Add the dimethyl 5,5,5-trichloropentyl phosphate to the surfactant solution.

    • Use sonication and gentle warming to facilitate the incorporation of the compound into the micelles.

  • Equilibration & Clarification: Allow the solution to equilibrate for several hours. As with cyclodextrins, filter (0.22 µm) or centrifuge the final solution to remove any undissolved material.

  • Quantification: Analytical determination of the final concentration is essential for accurate dosing.

Method 4: Liposomal Formulation (Advanced)

Principle: Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core.[23][24] Hydrophobic drugs can be entrapped within the lipid bilayer, while hydrophilic drugs can be carried in the aqueous core.[24][25] This technology is highly adaptable and effective for enhancing the solubility and delivery of poorly soluble compounds.[23][26]

Experimental Protocol (Thin-Film Hydration Method):

  • Lipid Film Formation: Dissolve dimethyl 5,5,5-trichloropentyl phosphate and lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture).

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inside of a round-bottom flask.

  • Hydration: Add your aqueous buffer to the flask and agitate (e.g., vortex or sonicate). This process causes the lipid film to hydrate and self-assemble into multilamellar vesicles (MLVs), encapsulating the drug.

  • Size Reduction (Optional): To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes of a defined pore size.

  • Purification: Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Data Summary: Comparison of Solubilization Techniques

TechniqueMechanismTypical ExcipientsProsCons
Co-solvency Reduces solvent polarityDMSO, Ethanol, PEG 400Simple, fast, good for initial screening[11]Potential for precipitation on dilution, solvent toxicity[11]
Cyclodextrins Forms inclusion complex[]HP-β-CD, SBE-β-CDLow toxicity, high solubilization capacity, stable formulation[12][13]Can be expensive, requires optimization of drug:CD ratio
Surfactants Micellar encapsulation[19]Tween-80, Pluronic F-68, SLSHigh loading capacity, relatively inexpensivePotential for cell toxicity, can interfere with some assays
Liposomes Encapsulation in lipid bilayer[24]Phospholipids, CholesterolBiocompatible, protects drug from degradation, suitable for in vivo delivery[23][25]Complex preparation, requires specialized equipment, potential stability issues

References

  • Organophosphate - Wikipedia. (n.d.). Wikipedia. [Link]

  • Lawrence, M. J., & Rees, G. D. (2004). Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability. PubMed. [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • Scholars Research Library. (2024). Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. Scholars Research Library. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Al-Saeed, M. M. (2025). Liposomal Technology in Drug Formulations: Enhancing Therapeutic Efficacy and Safety. Asian Journal of Pharmaceutical and Health Sciences. [Link]

  • Kumar, S., & Singh, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • American Journal of Advanced Research. (2023). Phospholipid Components in Liposomes: Enhancing Drug Solubility and Bioavailability. American Journal of Advanced Research. [Link]

  • Singh, A., & Kaur, R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Al-kassas, R., & Al-gobal, K. (2021). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics. [Link]

  • Appelo, C. A. J. (2017). Environmental fate and toxicology of organophosphate pesticides. Journal of the Geological Society. [Link]

  • Pop, C., & Suciu, S. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • MedCrave online. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. [Link]

  • Maurya, H. K. (2022). Micelles Supported Organic Reactions in Water: A Review. TSI Journals. [Link]

  • Wei, S., & Liu, Z. (2011). Bioavailability of organic compounds solubilized in nonionic surfactant micelles. PubMed. [Link]

  • Smith, T. (n.d.). Effects of pH on Pesticides and Growth Regulators. Greenhouse & Floriculture. [Link]

  • Organophosphorus chemistry - Wikipedia. (n.d.). Wikipedia. [Link]

  • Li, Y., & Li, J. (2023). Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. MDPI. [Link]

  • Chemistry Stack Exchange. (2012). Stability of organophosphorous vs organophosphates?. Chemistry Stack Exchange. [Link]

  • Taylor & Francis. (n.d.). Micellar solubilization – Knowledge and References. Taylor & Francis. [Link]

  • Guha, S., & Jaffe, P. R. (1996). Pathway for transfer of organic compound solubilized in micelles to cells. ResearchGate. [Link]

  • Quora. (2021). How does surfactant affect solubility of relatively non polar substance?. Quora. [Link]

  • ResearchGate. (2021). Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions. ResearchGate. [Link]

  • MSU Extension. (2008). Effect of water pH on the stability of pesticides. MSU Extension. [Link]

  • Taylor & Francis. (2021). Role of mixed micellar media to enhance solubilization of Allura Red: differential spectroscopic and conductometric study. Taylor & Francis. [Link]

  • Chemical Substance Information. (n.d.). Phosphoric acid dimethyl 5,5,5-trichloropentyl ester. Chemical Substance Information. [Link]

  • CORE Reader. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. CORE Reader. [Link]

  • Medina-Dzul, K., & García-López, P. M. (2014). Application of mixed solvents for elution of organophosphate pesticides extracted from raw propolis by matrix solid-phase dispersion and analysis by GC-MS. ResearchGate. [Link]

  • Biointerface Research in Applied Chemistry. (2020). The Effect of Deep Eutectic Solvents as Co-solvent on Organophosphorus Hydrolase Targeting Engineering Enzyme-catalyzed. Biointerface Research in Applied Chemistry. [Link]

  • Jafvert, C. T., & Heath, J. K. (1994). Solubilization of non-polar compounds by non-ionic surfactant micelles. Semantic Scholar. [Link]

  • PMC. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. PMC. [Link]

  • MU Extension. (2017). Effects of Water pH on the Stability of Pesticides. MU Extension. [Link]

  • ACS Sustainable Chemistry & Engineering. (2016). Green Solvents as a Promising Approach to Degradation of Organophosphorate Pesticides. ACS Publications. [Link]

  • ResearchGate. (2009). Oxidation of organophosphorus pesticides with chloroperoxidase enzyme in the presence of an ionic liquid as co-solvent. ResearchGate. [Link]

  • Eddleston, M., & Thompson, J. P. (2017). A role for solvents in the toxicity of agricultural organophosphorus pesticides. PMC. [Link]

  • Local Pharma Guide. (n.d.). CAS NO. 34569-08-9 | Phosphoric acid dimethyl 5,5,5-trichloropentyl ester. Local Pharma Guide. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative toxicity of dimethyl 5,5,5-trichloropentyl phosphate and standard organophosphates

Comparative Toxicity Profile of Dimethyl 5,5,5-trichloropentyl Phosphate vs. Standard Organophosphates: A Mechanistic and Experimental Guide As a Senior Application Scientist in toxicology and drug development, evaluatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Profile of Dimethyl 5,5,5-trichloropentyl Phosphate vs. Standard Organophosphates: A Mechanistic and Experimental Guide

As a Senior Application Scientist in toxicology and drug development, evaluating the safety and efficacy of novel or obscure organophosphates (OPs) requires moving beyond basic LD50 values. We must understand the structural kinetics that drive these metrics. This guide provides an objective, data-driven comparison between dimethyl 5,5,5-trichloropentyl phosphate (DTCPP) and standard reference organophosphates (Parathion, Chlorpyrifos, and Malathion).

By dissecting the causality behind their toxicological differences, we provide drug development professionals with a framework for understanding how aliphatic halogenated chains influence acetylcholinesterase (AChE) inhibition and systemic clearance.

Mechanistic Causality: Why Structure Dictates Toxicity

Standard organophosphates, such as Parathion and Chlorpyrifos, are typically synthesized as phosphorothioates (P=S). They exhibit low baseline toxicity but undergo rapid CYP450-mediated oxidative desulfuration in the liver to form highly potent oxons (P=O) [3]. These compact oxons (e.g., Paraoxon) fit perfectly into the 20 Å deep aromatic gorge of the AChE enzyme, leading to rapid, irreversible phosphorylation of the catalytic serine residue.

In contrast, dimethyl 5,5,5-trichloropentyl phosphate (CAS: 34569-08-9) is already a direct-acting phosphate (P=O). However, its toxicity is significantly attenuated compared to standard oxons [1]. The causality lies in steric hindrance and lipophilicity :

  • Steric Exclusion: The bulky 5,5,5-trichloropentyl chain impedes the molecule's ability to optimally orient within the narrow AChE active site. The bimolecular rate constant ( ki​ ) for phosphorylation is drastically reduced compared to the compact diethyl groups of Paraoxon.

  • Altered Pharmacokinetics: The highly electronegative and lipophilic trichloromethyl terminus increases the volume of distribution (Vd), sequestering the compound in adipose tissue and delaying central nervous system (CNS) penetration, while simultaneously exposing it to rapid cleavage by hepatic A-esterases and glutathione conjugation pathways.

Pathway cluster_standard Standard OPs (e.g., Parathion) cluster_dtcpp DTCPP (Bulky Aliphatic OP) OP Organophosphate Exposure BioAct CYP450 Bioactivation (P=S to P=O) OP->BioAct Direct Direct Phosphate (No Bioactivation) OP->Direct HighAff High Affinity Binding to AChE Gorge BioAct->HighAff ToxHigh Severe Toxicity (LD50 < 10 mg/kg) HighAff->ToxHigh Steric Steric Hindrance by Trichloropentyl Chain Direct->Steric ToxMod Moderate Toxicity (LD50 755 mg/kg) Steric->ToxMod

Fig 1: Mechanistic divergence in AChE inhibition between standard OPs and DTCPP.

Comparative Toxicity Data

To establish a reliable baseline for drug design or safety assessments, we must benchmark DTCPP against well-characterized OPs. The data below highlights intraperitoneal (IP) LD50 values in murine models. IP administration is the gold standard here, as it bypasses variable gastrointestinal absorption rates, allowing for a direct comparison of systemic toxicity.

CompoundCAS NumberChemical ClassMouse IP LD50 (mg/kg)AChE Inhibition Kinetics
Paraoxon 311-45-5Diethyl aryl phosphate0.33 [2]Extremely Rapid (Direct)
Parathion 56-38-2Diethyl aryl phosphorothioate~3.0 - 10.0 [3]Rapid (Post-bioactivation)
Chlorpyrifos 2921-88-2Diethyl pyridyl phosphorothioate~193.0 [4]Moderate
DTCPP 34569-08-9Dimethyl alkyl phosphate755.0 [1]Slow / Sterically Hindered
Malathion 121-75-5Dimethyl dicarboethoxy phosphorothioate~3000.0 [5]Very Slow (Rapidly detoxified)

Key Takeaway: DTCPP exhibits an intermediate toxicity profile. It is vastly safer than aryl-substituted OPs like Parathion, but more toxic than Malathion, which benefits from rapid carboxylesterase-mediated detoxification in mammals.

Self-Validating Experimental Protocol: Toxicity & AChE Inhibition Assay

To evaluate novel OP analogs like DTCPP, researchers must utilize a self-validating system. The protocol below pairs clinical phenotypic observation with a direct biochemical endpoint (modified Ellman's assay). If clinical signs (SLUDGE syndrome) occur without corresponding ex vivo AChE inhibition, the researcher is immediately alerted to an off-target mechanism or assay failure.

Materials & Reagents
  • Subjects: Adult male ICR mice (25-30g).

  • Reagents: DTCPP (Test), Paraoxon (Positive Control), Corn Oil (Vehicle), Acetylthiocholine iodide (ATCh), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Equipment: Spectrophotometer (412 nm), Tissue homogenizer.

Step-by-Step Methodology
  • Dosing & Administration (In Vivo):

    • Causality: IP injection ensures rapid systemic distribution, critical for capturing the peak pharmacokinetic window of lipophilic OPs.

    • Administer DTCPP at 100, 300, and 755 mg/kg (LD50) via IP injection.

    • Administer Vehicle (Negative Control) and Paraoxon at 0.1 mg/kg (Positive Control).

  • Clinical Phenotyping (0 - 6 Hours):

    • Monitor continuously for cholinergic hyperactivation: Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, and Emesis (SLUDGE). Score severity on a 0-4 scale.

  • Tissue Harvesting (T = 6 Hours):

    • Causality: Bulky OPs like DTCPP exhibit delayed CNS penetration. Harvesting at 6 hours captures the steady-state central inhibition rather than transient peripheral effects.

    • Euthanize via cervical dislocation. Rapidly excise the cerebellum and hippocampus (regions with high AChE density) and collect whole blood. Flash-freeze in liquid nitrogen.

  • Biochemical Validation (Ellman's Assay):

    • Homogenize brain tissue in 0.1 M phosphate buffer (pH 8.0).

    • In a 96-well plate, combine 10 µL of tissue homogenate with 200 µL of DTNB (0.3 mM).

    • Initiate the reaction by adding 10 µL of ATCh (1 mM).

    • Measure absorbance kinetically at 412 nm for 5 minutes. Calculate the rate of colorimetric change ( ΔA/min ) to quantify active AChE.

  • Data Correlation:

    • Plot clinical SLUDGE scores against the percentage of AChE inhibition. A linear correlation validates that the observed toxicity is strictly mechanism-on (cholinergic).

Workflow Start In Vivo Dosing (ICR Mice, IP Route) Split1 Start->Split1 Clin Clinical Observation (SLUDGE Syndrome) Split1->Clin Tissue Tissue Harvesting (Brain & Blood at 6h) Split1->Tissue Val Data Correlation (Toxicity vs. Enzyme Inhibition) Clin->Val Assay Ellman's Assay (AChE Activity at 412nm) Tissue->Assay Assay->Val

Fig 2: Self-validating workflow correlating clinical toxicity with biochemical target engagement.

Drug Development Implications

For scientists developing targeted anticholinesterases (e.g., for Alzheimer's disease or Myasthenia Gravis), the DTCPP structural motif offers a valuable lesson. The integration of a bulky, halogenated aliphatic chain (like the 5,5,5-trichloropentyl group) onto a phosphate head drastically reduces acute lethality by slowing the rate of target phosphorylation. This scaffold can be leveraged to design "soft drugs" or delayed-release inhibitors that provide sustained, low-level AChE modulation without triggering acute cholinergic crises.

References

  • DrugFuture Chemical Toxicity Database. "Phosphoric acid, dimethyl 5,5,5-trichloropentyl ester (RTECS: TC5350000)". Farmakologiya i Toksikologiya (Moscow). 1

  • Santa Cruz Biotechnology. "Paraoxon - Safety Data Sheet & Toxicological Information". 2

  • Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. "Toxicological Profile for Parathion". 3

  • ResearchGate. "Chlorpyrifos LD50 and toxic signs in mice". 4

  • PubMed (National Institutes of Health). "Selective inhibition of acetylcholinesterase in the cerebellum and hippocampus of mice following an acute treatment with malathion". 5

Sources

Comparative

A Guide to the Structural Validation of Dimethyl 5,5,5-Trichloropentyl Phosphate: A Predictive NMR and Comparative Spectroscopic Approach

For Researchers, Scientists, and Drug Development Professionals The Imperative of Multi-faceted Structural Validation The journey from a synthetic scheme to a confirmed molecular structure relies on a self-validating sys...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Multi-faceted Structural Validation

The journey from a synthetic scheme to a confirmed molecular structure relies on a self-validating system of analytical techniques. While a single technique can provide valuable information, a combination of methods is essential for unambiguous confirmation. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for elucidating the detailed covalent framework of dimethyl 5,5,5-trichloropentyl phosphate. Furthermore, we will objectively compare the insights gained from NMR with those from Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a holistic approach to structural validation.

Predicted NMR Spectral Analysis of Dimethyl 5,5,5-Trichloropentyl Phosphate

In the absence of experimental reference spectra, a predictive analysis based on established principles of NMR spectroscopy and data from analogous compounds provides a robust framework for structural confirmation. The following sections detail the expected ¹H, ¹³C, and ³¹P NMR spectra for dimethyl 5,5,5-trichloropentyl phosphate.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to provide key information about the number of different proton environments and their neighboring atoms. The electron-withdrawing nature of the phosphate group and the trichloromethyl group will significantly influence the chemical shifts of the adjacent protons, causing them to be deshielded (shifted downfield).

  • Methoxy Protons (O-C H₃): These protons are attached to the phosphate group and are expected to appear as a doublet due to coupling with the ³¹P nucleus. The chemical shift will be in the range of 3.7-3.9 ppm.

  • Methylene Protons adjacent to Phosphate (P-O-C H₂-): These protons will be deshielded by the adjacent phosphate oxygen and are expected to appear as a multiplet (likely a doublet of triplets) in the range of 4.0-4.3 ppm.

  • Methylene Protons on the Alkyl Chain (-C H₂-C H₂-C H₂-): These protons will exhibit complex splitting patterns due to coupling with neighboring methylene groups. Their chemical shifts will be progressively shifted upfield as their distance from the electron-withdrawing groups increases, likely appearing in the 1.5-2.5 ppm range.

  • Methylene Protons adjacent to the Trichloromethyl Group (-C H₂-CCl₃): These protons will be deshielded by the three chlorine atoms and are expected to appear as a triplet in the range of 2.8-3.2 ppm.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Similar to ¹H NMR, the chemical shifts will be influenced by the electronegativity of neighboring atoms.

  • Methoxy Carbons (O-C H₃): These carbons, attached to the phosphate group, are expected to have a chemical shift in the range of 50-55 ppm.

  • Methylene Carbon adjacent to Phosphate (P-O-C H₂-): This carbon will be deshielded and is predicted to appear in the range of 65-70 ppm.

  • Alkyl Chain Carbons (-C H₂-C H₂-C H₂-): These carbons will have chemical shifts in the typical alkane region, with some downfield shifting for the carbons closer to the electron-withdrawing groups, likely in the 20-40 ppm range.

  • Methylene Carbon adjacent to the Trichloromethyl Group (-C H₂-CCl₃): This carbon will be significantly deshielded by the chlorine atoms, with an expected chemical shift in the range of 50-60 ppm.

  • Trichloromethyl Carbon (-C Cl₃): This carbon will be highly deshielded due to the three attached chlorine atoms, with a predicted chemical shift in the range of 95-105 ppm.

³¹P NMR (Phosphorus-31 NMR)

³¹P NMR is a highly diagnostic technique for organophosphorus compounds, providing information about the chemical environment of the phosphorus atom.[1][2]

  • Phosphate Phosphorus: For an alkyl phosphate, the ³¹P chemical shift is expected to be in the range of -5 to +5 ppm, relative to an external standard of 85% H₃PO₄.[3][4] The signal will be split into a multiplet (specifically a septet) due to coupling with the six equivalent protons of the two methoxy groups.

Predicted NMR Data Summary
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (ppm)
(CH ₃O)₂P(O)-3.7 - 3.9Doublet50 - 55
-P(O)O-CH ₂-4.0 - 4.3Multiplet65 - 70
-OCH₂-CH ₂-1.8 - 2.2Multiplet20 - 30
-CH₂-CH ₂-CH₂-1.5 - 1.9Multiplet25 - 35
-CH ₂-CCl₃2.8 - 3.2Triplet50 - 60
-CH₂-C Cl₃--95 - 105
Nucleus Predicted ³¹P Chemical Shift (ppm) Predicted ³¹P Multiplicity
P -5 to +5Septet

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for structural validation, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified dimethyl 5,5,5-trichloropentyl phosphate.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a good first choice for many organic compounds.[5][6]

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P spectrum.

    • Use an external reference of 85% H₃PO₄.

    • The number of scans required will depend on the sample concentration but is typically less than for ¹³C NMR.

    • A proton-coupled ³¹P spectrum should also be acquired to observe the coupling to the methoxy protons.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra to the residual solvent peak for ¹H and ¹³C NMR, and to the external standard for ³¹P NMR.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in each environment.

Comparison with Alternative Analytical Techniques

While NMR provides the most detailed structural information, mass spectrometry and FTIR spectroscopy are invaluable complementary techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.[7][8]

  • Expected Molecular Ion: For dimethyl 5,5,5-trichloropentyl phosphate (C₇H₁₄Cl₃O₄P), the expected monoisotopic mass is approximately 311.96 g/mol . The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4, M+6).

  • Expected Fragmentation: Common fragmentation pathways for organophosphates include cleavage of the P-O and C-O bonds. Expected fragments would correspond to the loss of a methoxy group, the entire dimethyl phosphate moiety, or cleavage of the pentyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[9]

  • P=O Stretch: A strong absorption band is expected in the region of 1250-1300 cm⁻¹, characteristic of the phosphoryl group.

  • P-O-C Stretch: Absorption bands corresponding to the P-O-C single bonds are expected in the region of 1000-1100 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the region of 2850-3000 cm⁻¹.

  • C-Cl Stretch: A medium to strong absorption band is expected in the region of 600-800 cm⁻¹ for the C-Cl bonds.

Comparison of Analytical Techniques
Technique Strengths for Structural Validation Limitations
NMR Spectroscopy Provides detailed information on the covalent framework, including connectivity and stereochemistry. Non-destructive.Relatively low sensitivity. Can be complex to interpret for large molecules.
Mass Spectrometry Determines molecular weight and elemental formula with high accuracy. Provides structural information through fragmentation. High sensitivity.Isomers can be difficult to distinguish. Fragmentation can be complex and may not always be predictable.
FTIR Spectroscopy Quickly identifies the presence of key functional groups. Simple and rapid analysis.Provides limited information on the overall molecular structure. Not suitable for distinguishing between isomers with the same functional groups.

Workflow for Structural Validation

The following diagram illustrates a comprehensive workflow for the structural validation of a novel compound like dimethyl 5,5,5-trichloropentyl phosphate.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ftir FTIR Spectroscopy purification->ftir interpretation Spectral Interpretation & Data Correlation nmr->interpretation ms->interpretation ftir->interpretation validation Structural Confirmation interpretation->validation

Caption: Workflow for the structural validation of a novel chemical entity.

Conclusion

The structural validation of dimethyl 5,5,5-trichloropentyl phosphate, while challenging due to the lack of public reference data, can be confidently achieved through a combination of predictive NMR analysis and complementary spectroscopic techniques. By understanding the expected spectral features and employing a rigorous experimental protocol, researchers can unambiguously confirm the structure of this and other novel organophosphate compounds. This multi-faceted approach, grounded in the principles of scientific integrity, is essential for advancing research and development in fields where molecular precision is paramount.

References

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  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the DMPP (a), diethyl chlorophosphate (b), and methacrylamide (c). Retrieved from [Link]

  • ResearchGate. (n.d.). PRACTICAL INTERPRETATION OF P-31 NMR SPECTRA. Retrieved from [Link]

  • PMC. (n.d.). Structure Dependent Determination of Organophosphate Targets in Mammalian Tissues Using Activity-Based Protein Profiling. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. Retrieved from [Link]

  • LCGC International. (2026, March 20). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Retrieved from [Link]

  • RSC Publishing. (2023, June 12). Investigation of organophosphorus (OPs) compounds by a needle trap device based on mesoporous organo-layered double hydroxide (organo-LDH). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0240679). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0179293). Retrieved from [Link]

  • ishs. (n.d.). VALIDATION OF A METHOD FOR DETERMINATION OF SOME ORGANOPHOSPHATE RESIDUES. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • MDPI. (2022, January 18). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl.... Retrieved from [Link]

  • Applied Spectroscopy. (1994). Matrix-Isolation Infrared Spectroscopy of Organic Phosphates. Retrieved from [Link]

  • CDC Stacks. (2024, February 15). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (n.d.). Organophosphorus compounds. XII. Proton and phosphorus-31 NMR spectroscopic studies of the protonation and cleavage of trialkyl(aryl)phosphates and phosphites, dialkyl phosphonates, and phosphorus oxy acids in fluorosulfuric acid, and fluorosulfuric acid-antimony pentafluoride. Retrieved from [Link]

  • Unknown. (n.d.). 31P NMR Chemical Shift of Phosphorous Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Retrieved from [Link]

  • NIST WebBook. (n.d.). O,O-Dimethyl O-(2,4,5-trichloro)phenyl phosphate. Retrieved from [Link]

  • RSC Publishing. (n.d.). The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Dimethyl 5,5,5-trichloropentyl phosphate proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide: Dimethyl 5,5,5-Trichloropentyl Phosphate As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is paramount when hand...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Guide: Dimethyl 5,5,5-Trichloropentyl Phosphate

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is paramount when handling complex halogenated organophosphates. Dimethyl 5,5,5-trichloropentyl phosphate (CAS: 34569-08-9) presents a dual-hazard profile: the biological activity associated with organophosphate esters and the environmental persistence typical of chlorinated aliphatic chains[1][2].

This guide provides drug development professionals and analytical chemists with the mechanistic reasoning and operational steps required for the safe handling, decontamination, and institutional disposal of this compound.

Chemical Profile and Hazard Assessment

Before designing a disposal workflow, we must understand the physicochemical and toxicological properties of the analyte. Dimethyl 5,5,5-trichloropentyl phosphate exhibits moderate acute toxicity, with a reported intraperitoneal LD50 in murine models of 755 mg/kg[2].

Because it contains both phosphorus and multiple chlorine atoms, its disposal must account for the generation of hazardous combustion byproducts (e.g., hydrogen chloride gas and phosphorus oxides) if incinerated improperly[3]. Therefore, it is strictly regulated under environmental protection frameworks and must be processed by a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with appropriate acid-gas scrubbers[4][5].

Table 1: Physicochemical and Regulatory Profile

ParameterSpecification / ClassificationOperational Implication
Chemical Name Dimethyl 5,5,5-trichloropentyl phosphateContains reactive ester linkages.
CAS Registry Number 34569-08-9Required for EHS waste manifesting.
Molecular Formula C7H14Cl3O4PHigh halogen content dictates disposal route.
Acute Toxicity (LD50) 755 mg/kg (Mouse, i.p.)[2]Requires standard PPE (nitrile gloves, lab coat, goggles).
Waste Classification Halogenated Organophosphate WasteMust not be mixed with non-halogenated solvents.

Operational Disposal Workflow

The following protocol outlines the institutional lifecycle of halogenated organophosphate waste, from benchtop generation to final destruction. Do not attempt to permanently destroy or treat bulk quantities of this chemical in the laboratory; all bulk waste must be transferred to your institution's Environmental Health and Safety (EHS) department for commercial incineration[4][6].

G Start Waste Generation: Dimethyl 5,5,5-trichloropentyl phosphate Segregation Waste Segregation: Halogenated Organics Start->Segregation Containment Containment: HDPE / PTFE-lined Glass Segregation->Containment Labeling RCRA Labeling: EPA Waste Codes Containment->Labeling EHS EHS Transfer Labeling->EHS TSDF Licensed TSDF: High-Temp Incineration EHS->TSDF

Workflow for the segregation and disposal of halogenated organophosphate laboratory waste.

Step-by-Step Waste Management Protocol:
  • Segregation (Critical Step): Isolate Dimethyl 5,5,5-trichloropentyl phosphate waste from general organic waste. Because it is a halogenated compound, mixing it with non-halogenated waste drastically increases the cost and complexity of commercial incineration[7]. Never mix organophosphates with strong oxidizers or strong acids, as this can lead to exothermic reactions.

  • Primary Containment: Collect the waste in chemically compatible containers. High-Density Polyethylene (HDPE) or glass bottles with Polytetrafluoroethylene (PTFE)-lined caps are required. Ensure the container is structurally sound and free of residue.

  • Secondary Containment: Place the primary waste container within a secondary containment bin (e.g., a polypropylene tray) to capture any accidental leaks or catastrophic container failures during temporary laboratory storage.

  • Regulatory Labeling: Affix a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state "Halogenated Organophosphate Waste" and list the specific chemical constituents to comply with Resource Conservation and Recovery Act (RCRA) tracking requirements[6].

  • EHS Coordination: Once the container is 80% full, cap it securely and initiate a waste transfer request with your institutional EHS office. They will transport the material to a licensed TSDF where it will undergo high-temperature rotary kiln incineration (typically >1000°C) to ensure the complete destruction of the stable C-Cl and C-P bonds[3][5].

Surface Decontamination and Spill Response

In the event of a localized benchtop spill, physical absorption must be followed by chemical neutralization. The most effective method for neutralizing organophosphate esters in a laboratory setting is alkaline hydrolysis[8].

Mechanistic Rationale: Under alkaline conditions, the hydroxide ion ( OH− ) acts as a strong nucleophile, attacking the electrophilic phosphorus atom. This cleaves the ester bonds, degrading the toxic organophosphate into highly water-soluble, significantly less toxic dialkyl phosphate salts and alcohols[8].

Spill Remediation Procedure:
  • Evacuate and Assess: Ensure the laboratory fume hood is operating. Don appropriate PPE (heavy-duty nitrile gloves, safety glasses, and a lab coat).

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust.

  • Absorption: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a solid hazardous waste container.

  • Chemical Decontamination: Treat the contaminated surface with a 5-10% aqueous solution of Sodium Hydroxide (NaOH) or a commercially available alkaline decontamination foam. Allow a residence time of at least 30 minutes to ensure complete hydrolysis of residual Dimethyl 5,5,5-trichloropentyl phosphate[8].

  • Final Cleanup: Wipe the area with damp paper towels, place all used cleanup materials into the hazardous waste container, and label it as "Spill Decontamination Debris - Contains Halogenated Organophosphates and Caustic Residue" for EHS pickup[5].

Sources

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